Indolicidin
説明
特性
CAS番号 |
140896-21-5 |
|---|---|
分子式 |
C100H132N26O13 |
分子量 |
1906.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)/t57-,73-,74-,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-/m0/s1 |
InChIキー |
USSYUMHVHQSYNA-PYODXXEMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N |
配列 |
One Letter Code: ILPWKWPWWPWRR-NH2 |
同義語 |
H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2 indolicidin isoleucyl-leucyl-prolyl-tryptophyl-lysyl-tryptophyl-prolyl-tryptophyl-tryptophyl-prolyl-tryptophyl-arginyl-argininamide |
製品の起源 |
United States |
Foundational & Exploratory
Indolicidin's Antimicrobial Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits a broad spectrum of activity against bacteria. Its mechanism of action is multifaceted, involving both interactions with the bacterial membrane and subsequent disruption of key intracellular processes. This guide provides a detailed overview of the current understanding of this compound's antimicrobial action, complete with quantitative data, experimental methodologies, and visual representations of the key pathways and workflows involved in its study.
Core Antimicrobial Action
This compound's antimicrobial activity is not attributed to a single mode of action but rather a cascade of events that ultimately lead to bacterial cell death. The primary steps involved are:
-
Electrostatic Attraction and Membrane Binding: As a cationic peptide, this compound is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Permeabilization and Translocation: Upon binding, this compound disrupts the integrity of the bacterial outer and inner membranes. This permeabilization is generally not lytic but allows the peptide to translocate into the cytoplasm.[1][2]
-
Intracellular Targeting and Inhibition of Macromolecular Synthesis: Once inside the cell, this compound's primary intracellular target is DNA.[3] It binds to DNA, leading to the inhibition of DNA synthesis.[3][4] This, in turn, induces filamentation in bacteria, a phenomenon observed when DNA replication is hindered while cell growth continues.[3] The inhibition of RNA and protein synthesis occurs to a lesser extent and at higher concentrations, suggesting that the primary lethal action is the disruption of DNA replication.[3]
Quantitative Data on this compound's Antimicrobial Activity
The following table summarizes key quantitative data regarding the antimicrobial and inhibitory activities of this compound.
| Parameter | Organism/System | Value |
| Minimum Inhibitory Concentration (MIC) | ||
| Escherichia coli | 0.4 µM[5] | |
| Multi-drug resistant E. coli (EAEC) | 32 µM[6][7] | |
| Staphylococcus aureus | 43.8 µM[8] | |
| Methicillin-resistant S. aureus (MRSA) | 16-32 µg/ml[9] | |
| Klebsiella pneumoniae | 0.7-100 µg/ml[9] | |
| Minimum Bactericidal Concentration (MBC) | ||
| Multi-drug resistant E. coli (EAEC) | 64 µM[6][7] | |
| Inhibition of Macromolecular Synthesis in E. coli | ||
| DNA Synthesis | ||
| at 50 µg/ml | Significant inhibition[3] | |
| at MIC | Almost complete inhibition[3] | |
| RNA Synthesis | ||
| at 50 µg/ml | Lesser extent of inhibition than DNA synthesis[3] | |
| Protein Synthesis | ||
| at concentrations up to MIC | Not significantly affected[3] | |
| Hemolytic Activity | ||
| Minimal Hemolytic Concentration | 15.6 µM[5] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[10]
-
Include a positive control (bacteria without peptide) and a negative control (medium only).[10]
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth.[10]
Outer Membrane Permeabilization Assay (NPN Uptake)
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and fluoresce.[11][12]
Protocol:
-
Grow bacteria to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.4).[11]
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).[11]
-
Add varying concentrations of this compound to the suspension.
-
Record the increase in fluorescence over time, which corresponds to the uptake of NPN and thus outer membrane permeabilization.[11]
Inner Membrane Permeabilization Assay (ONPG Hydrolysis)
Principle: The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) can be hydrolyzed by the cytoplasmic enzyme β-galactosidase to produce a yellow-colored product, o-nitrophenol. In bacteria with an intact inner membrane, ONPG cannot reach the cytoplasm. Permeabilization of the inner membrane allows ONPG entry and subsequent hydrolysis.[12]
Protocol:
-
Use a bacterial strain that constitutively expresses β-galactosidase.
-
Grow the bacteria to mid-log phase, wash, and resuspend in a buffer containing ONPG.[12]
-
Add different concentrations of this compound to the bacterial suspension.
-
Monitor the increase in absorbance at 420 nm over time, which indicates the production of o-nitrophenol and therefore inner membrane permeabilization.[12]
Membrane Potential Assay (DiSC3-5)
Principle: The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3-5) accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence.[11][13]
Protocol:
-
Grow bacteria to mid-log phase, wash, and resuspend in a buffer containing glucose.[14]
-
Add DiSC3-5 to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.[11]
-
Add varying concentrations of this compound.
-
Measure the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time, which reflects the dissipation of the membrane potential.[11][14]
DNA Binding Assay (Gel Retardation)
Principle: The migration of DNA through an agarose gel is retarded when it is bound by a molecule such as a peptide. This change in mobility can be visualized by staining the DNA.[15]
Protocol:
-
Incubate a fixed amount of plasmid DNA with increasing concentrations of this compound in a suitable binding buffer.[16]
-
Load the samples onto an agarose gel.[16]
-
Perform electrophoresis to separate the DNA-peptide complexes from unbound DNA.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[16]
-
The retardation of DNA migration with increasing peptide concentration indicates binding.[15][16]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound's Antimicrobial Action
Caption: this compound's mechanism of action from membrane interaction to intracellular targeting.
Experimental Workflow for Investigating this compound's Mechanism
Caption: A typical experimental workflow to elucidate the antimicrobial mechanism of this compound.
Conclusion
This compound's potent antimicrobial activity stems from a dual-action mechanism that involves initial membrane disruption followed by the critical inhibition of intracellular DNA synthesis. This multifaceted approach makes it a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the study and application of this unique antimicrobial peptide.
References
- 1. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36 | PLOS One [journals.plos.org]
- 12. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 15. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Structure in the Bioactivity of Indolicidin Analogs: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of indolicidin and its synthetic analogs. This compound, a 13-amino acid cationic antimicrobial peptide (H-ILPWKWPWWPWRR-NH2) isolated from bovine neutrophils, is distinguished by its exceptionally high content of tryptophan and proline residues.[1] These features contribute to its broad-spectrum antimicrobial activity but also to undesirable hemolytic effects. This guide details the modifications undertaken to create this compound analogs with enhanced therapeutic indices, summarizing key quantitative data, experimental methodologies, and the molecular logic underpinning their activity.
Core Concepts in this compound's Mechanism of Action
This compound and its analogs primarily exert their antimicrobial effects through membrane disruption. The mechanism is multifaceted, beginning with an electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[2][3][4] Following this initial binding, the peptide's hydrophobic tryptophan residues partition into the lipid bilayer, leading to membrane permeabilization and the formation of discrete ion channels.[2][3][5] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately, cell death. Some studies also suggest that this compound can translocate across the bacterial membrane and inhibit intracellular processes, such as DNA synthesis, which contributes to its bactericidal effects.[6]
The following diagram illustrates the proposed mechanism of action for this compound.
Structure-Activity Relationship: Key Residue Modifications
Systematic modifications of this compound's primary structure have yielded crucial insights into the roles of specific amino acids in its antimicrobial and hemolytic activities.
The Role of Tryptophan
The five tryptophan residues are critical for both antimicrobial and hemolytic activity. Their bulky, hydrophobic indole side chains are essential for partitioning into and disrupting the lipid bilayer.
-
Trp at Position 11: This residue is crucial for both antimicrobial and hemolytic activities.[7]
-
Trp at Position 4: Plays a significant role in antimicrobial activity.[7]
-
Trp at Position 9: Is more influential in hemolytic activity.[7]
-
Substitution with Phenylalanine: Replacing tryptophan residues with phenylalanine can reduce hemolytic activity while maintaining some antimicrobial efficacy, suggesting that the specific indole structure of tryptophan contributes to cytotoxicity.[8]
-
Substitution with (2-Me)Phe: Analogs with 2-methylphenylalanine replacing tryptophan have shown broad-spectrum antimicrobial activity with reduced hemolytic effects.[9][10]
The Role of Proline
The three proline residues impart a unique, extended conformation to this compound in aqueous solutions, which changes upon membrane interaction.[2]
-
Proline's Structural Constraint: Proline residues introduce kinks in the peptide backbone, preventing the formation of a stable α-helix. This conformational flexibility is thought to be important for its diverse mechanisms of action.[4]
-
Substitution with Alanine: Replacing proline with alanine can alter the peptide's secondary structure, in some cases leading to increased α-helicity. An analog where prolines were replaced by alanines (CP10A) showed improved activity against Gram-positive bacteria.[11]
-
Interaction with LPS: Proline residues, particularly at positions 3 and 10, are necessary for the effective interaction of this compound with the lipopolysaccharide (LPS) outer layer of Gram-negative bacteria.[4][12]
The logical relationship between amino acid substitutions and their resulting biological activities is summarized in the diagram below.
Quantitative Data on this compound Analogs
The following tables summarize the antimicrobial and hemolytic activities of selected this compound analogs. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic Concentration 50 (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells. A higher therapeutic index (HC50/MIC) is desirable.
Table 1: Antimicrobial Activity (MIC in µM) of this compound Analogs against Gram-Positive Bacteria
| Peptide/Analog | Modification(s) | S. aureus | S. epidermidis | E. faecium | Reference |
| This compound | Native Sequence | 8 - 64 | 8 - 32 | 32 - 64 | [8] |
| IND-4,11K | W4K, W11K | 8 | 16 | 32 | [10] |
| CP-10A | P3A, P7A, P10A | 4 | 4 | - | [11] |
| Retro-Ind | Reversed Sequence | 4 | - | - | [7] |
Table 2: Antimicrobial Activity (MIC in µM) of this compound Analogs against Gram-Negative Bacteria
| Peptide/Analog | Modification(s) | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| This compound | Native Sequence | 8 - 16 | >128 | >128 | [8] |
| IND-4,11K | W4K, W11K | 64 | 128 | 128 | [10] |
| CP-11 | Increased Cationicity | 4 | 16 | - | [13] |
| Retro-Ind | Reversed Sequence | 8 | - | - | [7] |
Table 3: Hemolytic Activity of this compound Analogs
| Peptide/Analog | Modification(s) | Hemolytic Activity (% at 128 µM) | Reference |
| This compound | Native Sequence | High | [8][10] |
| IND-4,11K | W4K, W11K | 7.24% | [10] |
| Phe Analog | All W -> F | Reduced | [8] |
| (2-Me)Phe Analog | All W -> (2-Me)Phe | Low | [9][14] |
| Retro-Ind | Reversed Sequence | Remarkably Lower | [7] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a specific microorganism.
The general workflow for an MIC assay is depicted below.
Methodology:
-
Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth, MHB). The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase (typically an optical density at 600 nm of ~0.5). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[15]
-
Peptide Dilution: The this compound analog is dissolved in a suitable solvent (e.g., sterile water with 0.02% acetic acid). A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate using the appropriate broth medium.[15]
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Control wells containing only bacteria (positive control) and only broth (negative control) are included. The plate is incubated at 37°C for 18-24 hours.[15][16]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 620 nm.[8]
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.
Methodology:
-
Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[2][12]
-
Peptide Incubation: Serial dilutions of the this compound analog are prepared in PBS. The peptide solutions are mixed with the RBC suspension in a 96-well plate.
-
Controls: A negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, representing 100% hemolysis) are included.[2]
-
Incubation and Centrifugation: The plate is incubated at 37°C for 60 minutes.[3] After incubation, the plate is centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[3]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in different environments.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM ammonium acetate or phosphate buffer) that is transparent in the far-UV region. The peptide concentration should be accurately determined and is typically in the range of 0.1-0.2 mg/mL.[7]
-
Environmental Conditions: To mimic biological membranes, the peptide's secondary structure can be analyzed in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles or liposomes.
-
Data Acquisition: CD spectra are recorded on a CD spectrometer, typically in the far-UV range (190-250 nm).[11] A quartz cuvette with a short path length (e.g., 0.1 cm) is used to minimize buffer absorbance.[11]
-
Data Analysis: The obtained CD spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). The characteristic negative bands at ~208 nm and ~222 nm indicate α-helical content, while a negative band around 218 nm is indicative of β-sheet structures. A strong negative band below 200 nm suggests a random coil conformation.
Conclusion
The structure-activity relationship of this compound analogs is a rich field of study with significant implications for the development of new antimicrobial agents. By strategically modifying the peptide's primary sequence, particularly the tryptophan and proline residues, it is possible to dissociate the desired antimicrobial activity from undesirable hemolytic effects. Analogs with substitutions such as tryptophan to 2-methylphenylalanine or the synthesis of retro-peptides have shown promise in improving the therapeutic index. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers and drug developers to design and evaluate novel this compound-based therapeutics with enhanced selectivity and efficacy.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zenitscience.com [zenitscience.com]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.5. Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis [bio-protocol.org]
- 8. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Indolicidin's Biological Crusade Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits significant biological activity against a broad spectrum of pathogens, including resilient Gram-positive bacteria. Isolated from bovine neutrophils, this 13-amino acid peptide represents a promising candidate for novel antimicrobial therapies in an era of mounting antibiotic resistance. This technical guide delves into the core of this compound's mechanism of action, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.
Mechanism of Action: A Multi-pronged Attack
This compound's bactericidal activity against Gram-positive bacteria is not contingent on a single mode of action but rather a coordinated, multi-step assault on the bacterial cell. The initial interaction is electrostatic, driven by the peptide's positive charge and the negatively charged components of the Gram-positive cell envelope, such as teichoic acids.
Upon reaching the cytoplasmic membrane, this compound's action diverges from simple pore formation, a common mechanism for many antimicrobial peptides. While it does permeabilize the bacterial membrane, it does not typically cause complete lysis.[1][2][3][4][5][6] Instead, this permeabilization is a crucial step for the peptide to access its primary intracellular target: DNA.[1][2][3][4]
Once inside the cytoplasm, this compound directly interacts with bacterial DNA, inhibiting DNA synthesis.[1][2][3][4][5][6][7] This inhibition is a key contributor to its antimicrobial effect and leads to observable morphological changes in the bacteria, such as filamentation.[1][3][4] Evidence also suggests that at higher concentrations, RNA and protein synthesis can be affected, though to a lesser extent than DNA synthesis, indicating a hierarchical targeting of cellular processes.[1][2][3][4][8][9]
The following diagram illustrates the proposed mechanism of action:
Quantitative Antimicrobial Activity
The efficacy of this compound and its analogues has been quantified against a range of clinically relevant Gram-positive bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits visible bacterial growth.
| Gram-Positive Species | Strain | This compound MIC (µg/ml) | CP10A MIC (µg/ml) | Reference |
| Staphylococcus aureus | ATCC 25923 | 8 | 4 | [10] |
| Staphylococcus aureus | SAP0017 (MRSA) | 8 | 4 | [10] |
| Staphylococcus epidermidis | ATCC 12228 | 16 | 4 | [10] |
| Staphylococcus haemolyticus | ATCC 29970 | 16 | 8 | [10] |
| Enterococcus faecalis | ATCC 29212 | >64 | 16 | [10] |
| Streptococcus pyogenes | ATCC 19615 | 16 | 8 | [10] |
| Bacillus subtilis | ATCC 6633 | 4 | 2 | [10] |
| Corynebacterium xerosis | ATCC 7711 | 4 | 2 | [10] |
Note: CP10A is a derivative of this compound where the three proline residues are replaced with alanine, leading to improved activity against most Gram-positive bacteria.[8][9][10]
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used to assess the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound (or analogue) stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD600 readings)
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10^5 CFU/ml in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound solution (at a multiple of the MIC, e.g., 10x MIC)
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Protocol:
-
Grow bacteria to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10^6 CFU/ml in fresh broth.
-
Add this compound to the bacterial culture at the desired concentration (e.g., 10x MIC). A control culture without the peptide should be run in parallel.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots from both the treated and control cultures.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/ml) at each time point.
-
Plot the log10 CFU/ml against time to visualize the killing kinetics.
Membrane Permeabilization Assay
This assay evaluates the ability of this compound to disrupt the bacterial cytoplasmic membrane, often using a fluorescent dye that is excluded from intact cells.
Materials:
-
Bacterial culture
-
This compound solution
-
Membrane potential-sensitive fluorescent dye (e.g., propidium iodide, SYTOX Green)
-
Buffer solution (e.g., PBS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Harvest and wash bacterial cells from a culture in the logarithmic growth phase.
-
Resuspend the cells in the buffer to a specific optical density.
-
Add the fluorescent dye to the bacterial suspension and incubate in the dark to allow for dye equilibration.
-
Measure the baseline fluorescence.
-
Add this compound to the cell suspension and immediately begin monitoring the fluorescence intensity over time.
-
An increase in fluorescence indicates that the dye has entered the cells due to membrane permeabilization.
-
A positive control, such as treatment with a known membrane-disrupting agent (e.g., ethanol), can be used to determine the maximum fluorescence.
Signaling Pathways and Intracellular Effects
While this compound's primary mode of action is not through the modulation of classical signaling pathways, its intracellular effects trigger a cascade of events leading to cell death. The inhibition of DNA synthesis is a critical event that disrupts the bacterial cell cycle and leads to filamentation, a phenomenon where cells continue to elongate but fail to divide. This ultimately results in bacterial demise. The interaction with DNA is thought to be a direct binding event, rather than the activation or inhibition of a specific signaling cascade.[5][6][7]
Conclusion
This compound's multifaceted mechanism of action, involving both membrane disruption and inhibition of crucial intracellular processes, makes it a formidable agent against Gram-positive bacteria. The quantitative data underscores its potency, and the detailed protocols provide a framework for its continued investigation and development. As the challenge of antibiotic resistance grows, a deeper understanding of novel antimicrobial peptides like this compound is paramount for the future of infectious disease therapeutics.
References
- 1. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 2. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent binding of the natural antimicrobial peptide this compound to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of action of an this compound peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
- 11. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tryptophan Residues in the Multifaceted Functions of Indolicidin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolicidin, a 13-amino acid cationic peptide (ILPWKWPWWPWRR-NH₂), is a member of the cathelicidin family of antimicrobial peptides (AMPs) isolated from bovine neutrophils.[1] Its remarkably high content of tryptophan (five residues) and proline (three residues) confers a unique structural and functional profile.[2][3] this compound exhibits a broad spectrum of activity against bacteria, fungi, and some viruses, but its therapeutic potential is hampered by its concurrent hemolytic activity.[3][4] This guide delves into the critical role of tryptophan residues in dictating the dual nature of this compound, exploring how these residues govern its antimicrobial efficacy, hemolytic toxicity, and underlying mechanisms of action. Understanding the structure-function relationships of this compound's tryptophan residues is paramount for the rational design of novel peptide-based therapeutics with enhanced selectivity and potency.
The Dichotomy of Tryptophan's Influence: Antimicrobial Efficacy vs. Hemolytic Activity
A central theme in the study of this compound is the differential contribution of its tryptophan residues to its desired antimicrobial effects and its undesirable hemolytic activity. Extensive structure-activity relationship (SAR) studies, involving the systematic substitution of tryptophan with other amino acids, have illuminated this crucial dichotomy.
Quantitative Analysis of Tryptophan-Modified this compound Analogs
The following tables summarize the minimum inhibitory concentrations (MICs) and hemolytic activities of various this compound analogs in which tryptophan residues have been substituted, primarily with leucine (L) or phenylalanine (F).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Tryptophan-Substituted Analogs against various bacteria.
| Peptide/Analog | Sequence | E. coli (μg/mL) | S. aureus (μg/mL) | Reference |
| This compound | ILPWK WPWWPWRR-NH₂ | 16 | 8 | [2][5] |
| [L4]Ind | ILL WKWPWWPWRR-NH₂ | 16 | 16 | [2] |
| [L6]Ind | ILPWKL PWWPWRR-NH₂ | 32 | 16 | [2] |
| [L8]Ind | ILPWKWL WWPWRR-NH₂ | 32 | 16 | [2] |
| [L9]Ind | ILPWKWPL WPWRR-NH₂ | 16 | 8 | [2] |
| [L11]Ind | ILPWKWPWWPL RR-NH₂ | 16 | 8 | [2] |
| Single Trp (W4) | ILL WKL PL****L PL RR-NH₂ | - | - | [4] |
| Single Trp (W8) | ILPWKL PW****L PL RR-NH₂ | - | - | [4] |
| Single Trp (W11) | ILPWKL PL****L PW RR-NH₂ | - | - | [4] |
| ILF (W to F) | ILF KF PF****F PF RR-NH₂ | Comparable to this compound | Comparable to this compound | [6][7] |
Note: A dash (-) indicates that specific data was not provided in the cited source.
Table 2: Hemolytic Activity of this compound and Tryptophan-Substituted Analogs.
| Peptide/Analog | Sequence | Hemolytic Activity | Reference |
| This compound | ILPWK WPWWPWRR-NH₂ | Yes | [4][6][7] |
| [L9]Ind | ILPWKWPL WPWRR-NH₂ | Negligible | [2] |
| [L11]Ind | ILPWKWPWWPL RR-NH₂ | Negligible | [2] |
| Single Trp Analogs | (Leu substitutions) | Do not lyse erythrocytes | [4] |
| ILF (W to F) | ILF KF PF****F PF RR-NH₂ | No | [6][7] |
The data clearly indicates that while the antimicrobial activity is often retained or only moderately reduced upon substitution of some tryptophan residues, the hemolytic activity is significantly attenuated or completely abolished.[2][4][6] This suggests that the molecular interactions governing the lysis of bacterial and erythrocyte membranes are distinct, with the bulky, hydrophobic, and aromatic nature of tryptophan being a key determinant for erythrocyte membrane disruption. Specifically, substitutions at positions 9 and 11 with leucine have been shown to produce analogs with strong antibacterial activity but negligible hemolytic effects.[2] Furthermore, analogs where all but one tryptophan are replaced by leucine retain antibacterial properties but lose their hemolytic capacity, underscoring that the high density of tryptophans is essential for hemolysis.[4]
Mechanistic Insights: The Role of Tryptophan in Membrane Interactions
The primary mode of action for this compound involves the perturbation of cell membranes. Tryptophan residues, with their large hydrophobic surface area and propensity for interfacial localization, are instrumental in this process.
Membrane Binding and Interfacial Localization
Tryptophan fluorescence spectroscopy is a powerful tool to probe the interaction of this compound with lipid bilayers. Upon binding to lipid vesicles, the tryptophan fluorescence of this compound typically exhibits a blue shift and an increase in quantum yield.[6][8] This indicates the transfer of the tryptophan side chains from the aqueous environment to the more hydrophobic and less polar environment of the lipid membrane interface.[6]
Fluorescence quenching experiments, using aqueous quenchers like iodide, further confirm this interfacial location. The tryptophan fluorescence of membrane-bound this compound is less efficiently quenched compared to the peptide in solution, indicating that the residues are shielded from the aqueous phase by inserting into the bilayer.[6] However, they are not deeply buried in the hydrophobic core.[6][9]
The interaction is a combination of electrostatic and hydrophobic forces. The cationic nature of this compound facilitates its initial attraction to the negatively charged components of bacterial membranes, while the tryptophan residues drive the partitioning of the peptide into the lipid bilayer.[8][10]
Membrane Permeabilization
Once at the membrane interface, this compound disrupts the bilayer integrity, leading to the leakage of intracellular contents. This permeabilization is thought to occur through a "carpet-like" mechanism or by causing significant membrane deformation, rather than forming discrete, stable transmembrane channels.[6][9] The bulky indole side chains of tryptophan likely play a direct role in disordering the lipid acyl chains and creating transient defects in the membrane. The observation that analogs with phenylalanine substitutions (ILF) are less effective at permeabilizing lipid vesicles correlates with their lack of hemolytic activity.[6][7]
Beyond the Membrane: Intracellular Targeting
While membrane disruption is a key aspect of this compound's function, there is compelling evidence for intracellular targets, particularly the inhibition of DNA synthesis. This dual-action mechanism contributes to its potent antimicrobial activity.
Inhibition of DNA Synthesis
At bactericidal concentrations, this compound has been shown to induce filamentation in E. coli, a morphological change often associated with the inhibition of DNA replication.[11] Subsequent studies confirmed that this compound preferentially inhibits the incorporation of radiolabeled thymidine into DNA, with less immediate effects on RNA and protein synthesis.[11]
DNA Binding
The ability of this compound to inhibit DNA synthesis is linked to its capacity to directly bind to DNA. Gel retardation assays have demonstrated that this compound can form stable complexes with DNA, retarding its migration through an agarose gel.[3] This interaction is likely mediated by a combination of electrostatic interactions between the cationic peptide and the negatively charged phosphate backbone of DNA, as well as potential intercalating or groove-binding interactions involving the planar indole rings of the tryptophan residues.
Structural Consequences of Tryptophan Residues
In aqueous solution, this compound exists in a largely disordered or random coil conformation.[4][8] However, upon interaction with membrane-mimetic environments such as lipid vesicles or detergents, it adopts a more defined structure. Circular dichroism (CD) spectroscopy studies have suggested the formation of β-turn or extended poly-L-proline II-like structures.[4][12] The multiple tryptophan residues are thought to influence this conformational transition, with some evidence suggesting they can act as "structure breakers," preventing the formation of canonical α-helical structures.[12] The stacking of indole rings has also been proposed to contribute to the observed CD spectra.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimal Inhibitory Concentration (MIC) Determination
This protocol is adapted from the microtiter broth dilution method.
-
Preparation of Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial twofold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
This protocol outlines a standard method for assessing the hemolytic activity of peptides against red blood cells (RBCs).
-
Preparation of Erythrocytes: Obtain fresh, defibrinated blood (e.g., human or sheep) and wash the RBCs three to four times by centrifugation in phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: In a 96-well plate, add the peptide at various concentrations to the RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).
-
Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour with gentle agitation. After incubation, centrifuge the plate to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Vesicle Leakage Assay (Carboxyfluorescein)
This assay measures the ability of a peptide to permeabilize lipid vesicles.
-
Preparation of Dye-Entrapped Vesicles: Prepare large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., POPC or a mixture mimicking bacterial membranes) in a buffer containing a high concentration of the fluorescent dye 5(6)-carboxyfluorescein (CF). At high concentrations, CF self-quenches. Remove the non-encapsulated dye by gel filtration.
-
Leakage Measurement: Add the peptide to a suspension of the CF-loaded vesicles. The disruption of the vesicle membrane will cause the release of CF into the surrounding buffer, leading to its dequenching and an increase in fluorescence intensity.
-
Fluorescence Monitoring: Monitor the increase in CF fluorescence over time using a spectrofluorometer with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.
-
Determination of 100% Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to the vesicle suspension to cause complete lysis and release of all entrapped CF. This value represents 100% leakage.
-
Calculation of Leakage: The percentage of leakage at a given time point is calculated as: % Leakage = [(F_t - F_0) / (F_100 - F_0)] x 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_100 is the fluorescence after adding detergent.
Gel Retardation Assay for Peptide-DNA Binding
This assay is used to detect the interaction between a peptide and DNA.[14][15][16]
-
DNA Probe Preparation: Use a small DNA fragment (e.g., a plasmid fragment or a synthetic oligonucleotide) and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of the peptide in a suitable binding buffer.
-
Gel Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide or agarose gel.
-
Detection: After electrophoresis, visualize the DNA bands by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: If the peptide binds to the DNA, the migration of the DNA through the gel will be retarded, resulting in a band shift compared to the free DNA probe. The intensity of the shifted band will increase with increasing peptide concentration.
Visualizing the Functional Landscape of this compound's Tryptophan Residues
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical relationships governing the function of tryptophan in this compound.
Conclusion and Future Directions
The tryptophan residues of this compound are undeniably central to its biological activities, acting as a double-edged sword that bestows potent antimicrobial efficacy while also conferring undesirable hemolytic toxicity. The key takeaways for researchers and drug developers are:
-
Tryptophan is essential for hemolysis: A high density of tryptophan residues is a primary determinant of this compound's ability to lyse red blood cells.
-
Antimicrobial activity is more tolerant to tryptophan substitution: Analogs with reduced tryptophan content can retain significant antibacterial potency.
-
Interfacial activity is key: Tryptophans drive the insertion of this compound into the membrane interface, leading to permeabilization.
-
Dual mechanism of action: this compound targets both the cell membrane and intracellular processes like DNA synthesis.
Future research should continue to focus on the strategic replacement of specific tryptophan residues to design this compound analogs with an improved therapeutic index. The development of peptidomimetics that capture the essential structural features for antimicrobial activity while minimizing those responsible for hemolysis holds significant promise. Furthermore, a deeper understanding of the specific interactions between tryptophan residues and the lipid components of bacterial versus eukaryotic membranes will be crucial for the rational design of next-generation antimicrobial agents.
References
- 1. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of this compound, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function relationships in the tryptophan-rich, antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and hemolytic activities of single tryptophan analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Bilayer Interactions of this compound, a Small Antimicrobial Peptide Rich in Tryptophan, Proline, and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Bilayer interactions of this compound, a small antimicrobial peptide rich in tryptophan, proline, and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] CD spectra of this compound antimicrobial peptides suggest turns, not polyproline helix. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CD spectra of this compound antimicrobial peptides suggest turns, not polyproline helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Indolicidin's Inhibitory Effect on Bacterial DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits broad-spectrum activity against a variety of bacterial pathogens. Its multifaceted mechanism of action involves initial interactions with the bacterial cell membrane, leading to permeabilization and subsequent entry into the cytoplasm. Once internalized, this compound primarily targets and inhibits DNA synthesis, a critical process for bacterial replication and survival. This disruption of DNA replication leads to downstream effects such as cell filamentation and eventual bacterial cell death. This technical guide provides an in-depth exploration of the inhibitory effect of this compound on bacterial DNA synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) like this compound have emerged as promising candidates for the development of novel therapeutics due to their unique mechanisms of action that differ from conventional antibiotics. This compound, a 13-amino acid peptide isolated from bovine neutrophils, is characterized by its high tryptophan content and cationic nature. While its ability to permeabilize bacterial membranes is well-documented, a growing body of evidence highlights the inhibition of intracellular processes, particularly DNA synthesis, as a primary mode of its bactericidal activity.[1][2][3][4] Understanding the intricacies of this inhibitory mechanism is crucial for the rational design of more potent and specific this compound-based drugs.
Mechanism of Action: From Membrane Permeabilization to DNA Synthesis Inhibition
This compound's journey to inhibiting bacterial DNA synthesis is a multi-step process that begins at the cell surface and culminates in the disruption of DNA replication within the cytoplasm.
Bacterial Membrane Interaction and Translocation
This compound's positive charge facilitates its initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to its permeabilization.[5][6] Unlike many other AMPs that cause rapid cell lysis, this compound's membrane disruption is often non-lytic, allowing the peptide to translocate across the membrane and accumulate in the cytoplasm where it can engage with intracellular targets.[2][3][5]
Direct Binding to DNA
Once in the cytoplasm, this compound directly interacts with bacterial DNA.[1][5] This binding has been demonstrated through various biophysical techniques, including gel retardation assays, fluorescence quenching, and surface plasmon resonance.[1][5] The interaction is thought to be mediated by the peptide's cationic residues and the unique structural motif provided by its tryptophan and proline residues, which may allow it to bind to the minor groove of the DNA double helix. This binding can physically obstruct the progression of the replication machinery along the DNA template.
Interference with DNA Processing Enzymes
Beyond simple steric hindrance, this compound has been shown to interfere with the function of essential DNA processing enzymes. For instance, studies have demonstrated that this compound can inhibit the catalytic activity of topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[7][8] This inhibition is believed to occur through this compound's binding to the DNA substrate, thereby preventing the enzyme from accessing its target site.[7][8]
The culmination of these actions—direct DNA binding and interference with essential enzymes—leads to a potent inhibition of DNA synthesis. This, in turn, triggers a cascade of downstream events, including the induction of bacterial cell filamentation, a phenomenon observed when cell division is blocked while cell growth continues.[2][3][4]
Quantitative Data on this compound's Activity
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific IC50 values for the inhibition of DNA synthesis are not extensively reported in the literature, the MIC values provide a benchmark for the concentration at which this compound exerts its overall antibacterial effect, which is primarily driven by the inhibition of DNA synthesis.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | Gram-negative | 8 - 16 | 4.2 - 8.4 | [6] |
| Klebsiella pneumoniae | Gram-negative | 100 | 52.5 | [9] |
| Pseudomonas aeruginosa | Gram-negative | >128 | >67.2 | [10] |
| Salmonella enterica ser. Typhimurium | Gram-negative | 16 | 8.4 | [7] |
| Acinetobacter baumannii (MDR) | Gram-negative | 8 - 16 | 4.2 - 8.4 | [6] |
| Enteroaggregative E. coli (MDR) | Gram-negative | 32 | 16.8 | [8] |
| Staphylococcus aureus | Gram-positive | 8 - 16 | 4.2 - 8.4 | [6][10] |
| Staphylococcus epidermidis | Gram-positive | 8 | 4.2 | [10] |
| Enterococcus faecalis | Gram-positive | 32 - 64 | 16.8 - 33.6 | [10] |
| Listeria monocytogenes | Gram-positive | 4 | 2.1 | [7] |
| Candida albicans | Fungus | 32 | 16.8 | [10] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inhibitory effect of this compound on bacterial DNA synthesis.
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
[³H]-thymidine (specific activity ~20 Ci/mmol)
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions
-
Ethanol (70%)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in a suitable broth medium.
-
Dilute the culture to a standardized cell density in fresh, pre-warmed medium.
-
Aliquot the bacterial suspension into test tubes.
-
Add varying concentrations of this compound to the respective tubes. Include a control tube with no this compound.
-
Incubate the tubes for a predetermined period (e.g., 30-60 minutes) at the optimal growth temperature with shaking.
-
Add [³H]-thymidine to each tube to a final concentration of 1-2 µCi/mL.
-
Continue incubation for a short period (e.g., 10-15 minutes) to allow for incorporation.
-
Stop the incorporation by adding an equal volume of ice-cold 10% TCA.
-
Incubate the tubes on ice for at least 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters twice with ice-cold 5% TCA and once with 70% ethanol to remove unincorporated [³H]-thymidine.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The percentage of inhibition is calculated relative to the control (no this compound).
Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to demonstrate the direct binding of this compound to DNA.
Materials:
-
Plasmid DNA (e.g., pUC19 or a similar small plasmid)
-
This compound stock solution
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
DNA loading dye
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1X TBE buffer.
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., 200 ng) in binding buffer.
-
Add increasing amounts of this compound to each tube. Include a control tube with no this compound.
-
Gently mix and incubate at room temperature for 15-30 minutes to allow for binding.
-
Add DNA loading dye to each reaction mixture.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands using a UV transilluminator.
-
The binding of this compound to the plasmid DNA will cause a retardation in its migration through the gel, resulting in a shift of the DNA band towards the well or its complete retention in the well at higher this compound concentrations.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay assesses the ability of this compound to disrupt the bacterial outer membrane.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells twice with HEPES buffer and resuspend in the same buffer to a standardized OD₆₀₀.
-
Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate in the dark for a few minutes.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of this compound to the cell suspension.
-
Immediately monitor the increase in fluorescence over time.
-
The disruption of the outer membrane allows NPN to partition into the hydrophobic interior of the membrane, resulting in a significant increase in its fluorescence.
Conclusion and Future Directions
This compound's ability to inhibit bacterial DNA synthesis is a key component of its potent antimicrobial activity. Its multifaceted mechanism, involving membrane translocation, direct DNA binding, and interference with essential enzymes, presents multiple targets for bacterial disruption. This complexity may also reduce the likelihood of rapid resistance development.
Future research should focus on elucidating the precise molecular interactions between this compound and its intracellular targets. High-resolution structural studies of this compound-DNA complexes could provide valuable insights for the design of next-generation peptide antibiotics. Furthermore, a more comprehensive understanding of its effects on the broader network of DNA replication and repair machinery in a variety of bacterial species will be crucial for its development as a therapeutic agent. The exploration of this compound derivatives with enhanced intracellular targeting and reduced cytotoxicity will be a key step towards realizing the full clinical potential of this promising antimicrobial peptide.
References
- 1. This compound targets duplex DNA: structural and mechanistic insight through a combination of spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Covalent binding of the natural antimicrobial peptide this compound to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of [3H]Thymidine Incorporation into DNA as a Method To Determine Bacterial Productivity in Stream Bed Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
The Immunomodulatory Landscape of Indolicidin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory properties of Indolicidin, a 13-amino acid cationic antimicrobial peptide derived from bovine neutrophils. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents with immunomodulatory capabilities.
Executive Summary
This compound, a member of the cathelicidin family of host defense peptides, exhibits a complex and multifaceted interaction with the immune system. Beyond its well-established antimicrobial activity, this compound demonstrates potent immunomodulatory effects, encompassing both pro- and anti-inflammatory responses. This dual functionality positions this compound as a compelling candidate for therapeutic development in a range of applications, from infectious diseases to autoimmune disorders. This guide summarizes the current understanding of this compound's immunomodulatory mechanisms, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways it influences.
Immunomodulatory Profile of this compound
This compound's interaction with the immune system is context-dependent, influenced by the cell type and the presence of inflammatory stimuli. Its effects can be broadly categorized into anti-inflammatory and pro-inflammatory activities.
Anti-Inflammatory Properties
This compound has been shown to suppress the production of key pro-inflammatory mediators. A primary mechanism for this is its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response. By sequestering LPS, this compound can prevent its interaction with Toll-like receptor 4 (TLR4), thereby mitigating downstream inflammatory signaling.
In studies using the human macrophage/monocyte-like cell line THP-1, this compound effectively inhibited the LPS-induced secretion of Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition is dose-dependent and can occur even when the peptide is added after the initial LPS challenge, suggesting a mechanism that extends beyond simple LPS neutralization.[2] Furthermore, in the murine macrophage cell line RAW264.7, this compound and its analogs have been observed to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) mRNA in response to LPS stimulation.[3]
Pro-Inflammatory and Chemotactic Properties
Conversely, this compound can also exhibit pro-inflammatory activity. In a human bronchial epithelial cell line (16HBE14o-), this compound was found to induce the production of the chemokine Interleukin-8 (IL-8) in a dose-dependent manner.[1] IL-8 is a potent chemoattractant for neutrophils, suggesting that this compound can play a role in recruiting immune cells to sites of infection or injury. However, this effect appears to be cell-type specific, as this compound did not induce IL-8 production in THP-1 cells.[1]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of this compound.
| Table 1: Inhibition of LPS-Induced TNF-α Production by this compound in THP-1 Cells | |
| This compound Concentration (µg/mL) | Inhibition of TNF-α Production (%) |
| 5 | Statistically significant inhibition[2] |
| 50 | > 80%[2] |
| Table 2: Induction of IL-8 Production by this compound in 16HBE14o- Cells | |
| This compound Concentration (µg/mL) | IL-8 Production |
| ≥ 10 | Statistically significant induction (P < 0.05)[2] |
| Table 3: Suppression of LPS-Induced Nitric Oxide (NO) Production by this compound in RAW264.7 Cells | |
| Treatment | Effect |
| This compound and its analogs | Remarkable suppression of NO production and iNOS mRNA expression[3] |
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by influencing key intracellular signaling cascades. In human monocytes, this compound has been shown to induce signaling events mediated through the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) pathway. This activation subsequently leads to the downstream activation of the Nuclear Factor-kappa B (NF-κB) and c-JUN pathways.[4]
Visualizing the Signaling Cascades
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.
References
Methodological & Application
Recombinant Expression of Indolicidin in E. coli Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recombinant expression of the antimicrobial peptide, Indolicidin, in Escherichia coli (E. coli) systems. This compound, a 13-residue cationic peptide isolated from bovine neutrophils, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses, making it a promising candidate for therapeutic development.[1][2][3] Recombinant production in E. coli offers a cost-effective and scalable alternative to chemical synthesis for obtaining large quantities of this peptide.[1][4][5]
I. Overview of the Recombinant Expression Strategy
The expression of antimicrobial peptides (AMPs) like this compound in bacterial hosts can be toxic to the expression system itself.[6] To circumvent this, a common and effective strategy involves the use of a fusion protein system. This approach entails cloning the this compound gene in-frame with a larger, soluble protein partner (fusion tag). This fusion strategy can mask the peptide's toxicity, prevent proteolytic degradation, and facilitate downstream purification.[7][8]
A typical workflow for recombinant this compound production involves:
-
Gene Design and Cloning: A synthetic gene encoding this compound, often as a concatemer to increase yield, is cloned into an expression vector.[1][4]
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host.
-
Expression and Induction: The culture is grown to a specific density, and protein expression is induced.
-
Cell Lysis and Fusion Protein Purification: The cells are harvested and lysed, and the fusion protein is purified from the cell lysate.
-
Cleavage and this compound Purification: The this compound peptide is cleaved from its fusion partner and purified to homogeneity.
-
Activity Assays: The biological activity of the purified recombinant this compound is confirmed.
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for recombinant this compound production.
II. Data Presentation: Expression and Activity
Quantitative data from various studies are summarized below to provide a baseline for expected yields and activity.
Table 1: Summary of Recombinant this compound Expression Systems and Yields
| Fusion Partner | Expression Host | Vector | Cleavage Method | Yield of Monomeric this compound | Reference |
| Thioredoxin (Trx) | E. coli BL21(DE3) | pET32a(+) derivative | Cyanogen Bromide (CNBr) | 150 µg/L | [1][4] |
| SUMO | E. coli Arctic Express (DE3) | pET-SUMO derivative | SUMO Protease | Not specified for this compound | [9] |
| Elastin-like Polypeptide (ELP) | Not specified | Not specified | Not specified | Not specified for this compound | [10] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Organism | Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Broth microdilution | Not specified, activity confirmed | [1] |
| Bacillus cereus | Broth microdilution | Not specified, activity confirmed | [1] |
| Escherichia coli | Broth microdilution | ~24.2 µM (for modified analogs) | [11] |
| Multi-Drug Resistant E. coli | Time-kill kinetics | Complete elimination by 2 hours | [12] |
III. Detailed Experimental Protocols
The following protocols are generalized from published methods and should be optimized for specific laboratory conditions and constructs.
Protocol 1: Cloning of this compound Gene into an Expression Vector
This protocol describes the cloning of a synthetic this compound gene, often as a multimer flanked by methionine codons for CNBr cleavage, into a pET vector with an N-terminal fusion tag (e.g., Thioredoxin in pET32a).
-
Gene Design: Synthesize a DNA fragment encoding one or more copies (concatamers) of the this compound sequence (ILPWKWPWWPWRR-NH2). Optimize the codons for E. coli expression. Flank each this compound coding unit with a methionine codon (ATG) to facilitate subsequent cleavage with cyanogen bromide (CNBr).[1][4] Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into the chosen vector (e.g., BamHI and XhoI for pET32a).
-
Vector and Insert Preparation: Digest the expression vector (e.g., pET32a) and the synthetic this compound gene fragment with the selected restriction enzymes.
-
Ligation: Ligate the digested vector and insert using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).
-
Screening: Select colonies on LB agar plates containing the appropriate antibiotic (e.g., ampicillin). Verify the presence and correct orientation of the insert by colony PCR and sequencing.[13]
Protocol 2: Expression of the this compound Fusion Protein
-
Transformation: Transform the verified recombinant plasmid into an expression host strain like E. coli BL21(DE3) or its derivatives C41(DE3) or C43(DE3), which are often used for toxic proteins.[6][14]
-
Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).[15]
-
Main Culture: Inoculate 1 L of rich media (e.g., 2xYT or Terrific Broth) with the overnight starter culture.[14] Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[16][17]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[16] Optimal IPTG concentration should be determined empirically.[14]
-
Expression: Continue incubation post-induction. Optimal temperature and time can vary. Common conditions are 3-4 hours at 37°C or overnight (12-18 hours) at a lower temperature like 16-20°C to improve protein solubility.[15][17]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[17]
Protocol 3: Purification and Cleavage
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.
-
Affinity Chromatography: If using a His-tagged fusion protein, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the fusion protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). Collect fractions and analyze by SDS-PAGE.
-
Cleavage with CNBr (for Met-flanked constructs):
-
Caution: CNBr is highly toxic and must be handled in a certified chemical fume hood with appropriate personal protective equipment.
-
Lyophilize the purified fusion protein fractions.
-
Dissolve the protein in 70% formic acid to a concentration of 1-5 mg/mL.
-
Add a 100-fold molar excess of CNBr (dissolved in 70% formic acid) over methionine residues.
-
Incubate in the dark at room temperature for 18-24 hours.
-
Remove the acid and CNBr by repeated dilution with water and lyophilization.
-
-
Purification of this compound: Purify the released this compound peptide from the fusion tag and other cleavage products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]
IV. Mechanism of Action of this compound
This compound exerts its antimicrobial effect through a multi-faceted mechanism. Primarily, it interacts with and disrupts the bacterial cell membrane.[14] Unlike many AMPs that form discrete pores, this compound causes a more general disruption of membrane integrity, leading to the dissipation of membrane potential.[12] Additionally, at bactericidal concentrations, this compound has been shown to inhibit DNA synthesis in E. coli, which contributes to its cell-killing activity and can induce filamentation.[19]
Caption: Proposed mechanism of action for the antimicrobial peptide this compound.
References
- 1. Recombinant expression of this compound concatamers in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant expression of antimicrobial peptides using a novel self-cleaving aggregation tag in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Powerful workhorses for antimicrobial peptide expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etd | Cloning and Expression of Plasmids Encoding Multimers of Antimicrobial Peptides this compound and PGQ | ID: xw42n794d | Digital WPI [digital.wpi.edu]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the activity of two elastin-like recombinant carriers fused to the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 13. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 14. scispace.com [scispace.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 17. antibodysystem.com [antibodysystem.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Quantitative Assay for Indolicidin Activity
Introduction
Indolicidin is a 13-residue cationic antimicrobial peptide (AMP) isolated from the cytoplasmic granules of bovine neutrophils.[1][2][3] It is distinguished by having the highest tryptophan content of any known protein.[1][2] this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][4][5] Its mechanism of action involves the disruption of the cell membrane and the inhibition of DNA synthesis.[3][4] Due to its therapeutic potential, it is crucial to have robust and standardized quantitative assays to evaluate its efficacy and safety.
These application notes provide detailed protocols for a suite of quantitative assays to characterize the antimicrobial activity and cytotoxic effects of this compound and its derivatives.
Antimicrobial Activity Assays
The primary measure of an antimicrobial agent's efficacy is its ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard parameters determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard and high-throughput technique for determining MIC values.[7]
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking (180 rpm).[8]
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.[7]
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent peptide loss).[8]
-
Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate. Dispense 100 µL of MHB into all wells. Add 100 µL of the 2x concentrated peptide solution to the first column and serially dilute across the plate, discarding 100 µL from the last peptide dilution column.[9]
-
-
Inoculation and Incubation:
-
Data Analysis:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in no bacterial growth on the agar plate.[8]
Representative Antimicrobial Activity Data
The following table summarizes typical MIC values for this compound against common bacterial strains.
| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 16 - 32 | [10] |
| Staphylococcus aureus | Gram-Positive | 16 - 32 | [10] |
| Pseudomonas aeruginosa | Gram-Negative | >64 | [2] |
| Streptococcus pneumoniae | Gram-Positive | 15.62 - 31.25 | [6] |
| Klebsiella pneumoniae | Gram-Negative | 0.7 - 100 | [10] |
Bactericidal Activity (Time-Kill Kinetics) Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
-
Prepare a logarithmic phase bacterial culture (approx. 1 x 10⁶ CFU/mL) in MHB.[6]
-
Add this compound at a specified concentration (e.g., 1x, 2x, or 4x MIC).[5][6]
-
Incubate the culture at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot of the culture.[5][6]
-
Perform a 10-fold serial dilution of the aliquot in sterile saline or PBS.[5]
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.[5][11]
-
Plot the log₁₀ CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Representative Time-Kill Data
This compound has been shown to exhibit rapid, concentration-dependent killing. For example, against multi-drug resistant E. coli, complete elimination was observed within 120 minutes.[5][11][12]
| Time Point (min) | Log₁₀ CFU/mL Reduction (vs. Control) |
| 0 | 0 |
| 30 | ~0.5 |
| 60 | ~1.5 |
| 120 | >3.0 (Complete Elimination)[5][11] |
Cytotoxicity Assays
For therapeutic applications, it is essential that AMPs exhibit high activity against microbes but low toxicity towards host cells. Hemolysis and mammalian cell cytotoxicity assays are critical for evaluating this selectivity.
Hemolysis Assay
This assay quantifies the ability of this compound to lyse red blood cells (RBCs), a primary indicator of its toxicity to mammalian cells.[13]
-
RBC Preparation:
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add 100 µL of the RBC suspension to 100 µL of each peptide dilution.[6]
-
Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).[15][16]
-
Incubate the plate at 37°C for 1 hour.[17]
-
-
Data Analysis:
-
Centrifuge the plate (e.g., 3000 rpm for 10 min) to pellet intact RBCs.[17]
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405 nm or 570 nm.[17][18]
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Caption: Workflow for performing a quantitative hemolysis assay.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the concentration of this compound that is toxic to mammalian cell lines.[19]
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293, HeLa, or RAW 264.7 macrophages) in a 96-well plate at a density of ~1 x 10⁴ cells/well.[14]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell adherence.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions.
-
Include an untreated cell control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Data Analysis:
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
-
Representative Cytotoxicity Data
The therapeutic utility of this compound can be limited by its cytotoxicity.[20] Modifications, such as glycosylation, have been explored to reduce this toxicity while maintaining antimicrobial activity.[20]
| Assay | Metric | This compound Value (µM) | Reference |
| Hemolysis (Human RBCs) | HC₅₀ (50% Hemolysis) | ~30-60 | [21] |
| Cytotoxicity (RAW 264.7) | IC₅₀ (50% Viability) | ~25-50 | [14][20] |
Mechanism of Action: Signaling & Activity Pathway
This compound employs a multi-faceted mechanism to exert its antimicrobial effects. Its primary mode of action is the perturbation and permeabilization of the bacterial cell membrane.[1][2][4] However, unlike many AMPs that form discrete pores, this compound's action is more complex and may involve transient membrane disruption, acting as an anion carrier, and inducing lipid phase separation.[4][22][23] Following membrane interaction, it can translocate into the cytoplasm and inhibit DNA synthesis, leading to bacterial cell filamentation and eventual death.[3][4]
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 6. Antimicrobial Activity of Novel Synthetic Peptides Derived from this compound and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zenitscience.com [zenitscience.com]
- 19. Insights into an this compound-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound action on membrane permeability: carrier mechanism versus pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Indolicidin in Food Preservation Technologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of indolicidin, a cationic antimicrobial peptide, in food preservation. The document details its mechanism of action, antimicrobial efficacy against key foodborne pathogens, and protocols for its application and evaluation.
Introduction to this compound
This compound is a 13-amino acid cationic peptide originally isolated from the cytoplasmic granules of bovine neutrophils.[1] Its unique composition, rich in tryptophan and proline, contributes to its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] This activity, coupled with its potential for low toxicity to mammalian cells, makes it a promising candidate for development as a natural food preservative.[2][3]
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effects through a multi-step process that primarily targets the bacterial cell envelope and intracellular processes.
Signaling Pathway of this compound's Antimicrobial Action
Caption: Mechanism of this compound's antimicrobial action.
The initial interaction of this compound with the bacterial cell is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[4] Following this initial binding, this compound disrupts the integrity of the cell membrane, leading to permeabilization and the formation of pores.[4] This disruption allows for the influx and efflux of ions and small molecules, ultimately disturbing the cellular homeostasis. Subsequently, this compound can translocate into the cytoplasm and interfere with intracellular processes, most notably by inhibiting DNA synthesis, which ultimately leads to bacterial cell death.[1]
Antimicrobial Efficacy of this compound
The effectiveness of this compound has been demonstrated against a variety of foodborne pathogens. The following tables summarize the available quantitative data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antibacterial Activity of this compound against Gram-Negative Bacteria
| Microorganism | Strain | MIC (µM) | MBC (µM) | Reference |
| Escherichia coli | K12 | 4-8 µg/mL* | - | [5] |
| Escherichia coli | MDR-EAEC | 32 | 64 | [6] |
*Conversion to µM depends on the specific molecular weight of the this compound analog used in the study.
Table 2: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Microorganism | Strain | MIC (µM) | MBC (µM) | Reference |
| Staphylococcus aureus | MSSA | 18.8 | - | [7] |
| Staphylococcus aureus | MRSA | >47 | - | [7] |
| Staphylococcus aureus | - | 5 µg/mL* | - | [8] |
| Listeria monocytogenes | - | Moderate Activity | - | [9] |
*Conversion to µM depends on the specific molecular weight of the this compound analog used in the study.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the micro broth dilution method described in the study by Vergis et al. (2019) against MDR-EAEC.[6]
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Materials:
-
This compound (lyophilized powder)
-
Target foodborne pathogen (e.g., E. coli, S. aureus)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile distilled water to a stock concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterium overnight on an appropriate agar plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension with sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Micro Broth Dilution Assay:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 10 µL of the prepared bacterial inoculum.
-
Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL of the suspension onto appropriate agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.
-
Application of this compound to Food Surfaces
While specific protocols for this compound are not widely published, the following are generalized methods based on the application of other antimicrobial peptides in food preservation. A patent for this compound analogs suggests their use as an aerosolized spray for treating food crops.[10]
4.2.1. Spray Application Protocol (for Fruits and Vegetables)
Materials:
-
This compound solution (concentration to be optimized, e.g., 2x, 4x, 8x MIC)
-
Sterile distilled water or a food-grade buffer
-
Food-grade spray bottle or atomizer
-
Fresh produce (e.g., leafy greens, berries, tomatoes)
-
Sterile petri dishes or trays
-
Stomacher and sterile bags
Procedure:
-
Preparation of this compound Spray Solution: Prepare a solution of this compound in sterile distilled water at the desired concentration.
-
Inoculation of Produce (Optional, for efficacy testing):
-
Wash and dry the produce.
-
Inoculate the surface with a known concentration of a target foodborne pathogen.
-
Allow the inoculum to air-dry for a specified period.
-
-
Spray Application:
-
Place the produce on a sterile surface.
-
Evenly spray the this compound solution onto the entire surface of the produce.
-
Allow the produce to air-dry in a sterile environment.
-
-
Storage: Store the treated produce under typical refrigerated conditions.
-
Microbial Analysis:
-
At specified time intervals (e.g., day 0, 3, 5, 7), take a known weight of the produce and place it in a sterile stomacher bag with a suitable diluent.
-
Homogenize the sample in a stomacher.
-
Perform serial dilutions and plate onto selective agar to enumerate the surviving target microorganisms.
-
Compare the microbial counts of the this compound-treated produce to an untreated control.
-
4.2.2. Dipping Application Protocol (for Meat Products)
Materials:
-
This compound solution (concentration to be optimized)
-
Sterile distilled water or a food-grade buffer
-
Meat samples (e.g., chicken breast, beef steaks)
-
Sterile containers for dipping
-
Sterile packaging materials (e.g., vacuum bags)
Procedure:
-
Preparation of this compound Dipping Solution: Prepare a solution of this compound in sterile distilled water or a food-grade buffer in a sterile container.
-
Inoculation of Meat (Optional, for efficacy testing):
-
Cut meat into uniform sample sizes.
-
Inoculate the surface with a known concentration of a target foodborne pathogen.
-
Allow the inoculum to attach for a specified period.
-
-
Dipping Application:
-
Completely submerge the meat samples in the this compound solution for a defined period (e.g., 1-5 minutes).
-
Remove the samples and allow excess solution to drip off in a sterile environment.
-
-
Packaging and Storage:
-
Package the treated meat samples (e.g., vacuum packaging).
-
Store under refrigerated conditions.
-
-
Microbial Analysis:
-
At specified time intervals, perform microbial analysis as described in the spray application protocol to determine the reduction in the target microbial population.
-
Stability and Safety Considerations
For practical application in the food industry, the stability of this compound under various food processing and storage conditions must be evaluated. A study on multi-drug resistant E. coli showed that this compound was stable at high temperatures (70°C and 90°C) and in the presence of physiological concentrations of salts and proteases (except trypsin).[6] Furthermore, the same study indicated that this compound was safe for sheep red blood cells and certain cell lines at its MIC.[6] However, further comprehensive toxicological studies are required to establish its safety for human consumption as a food additive.
Conclusion
This compound demonstrates significant potential as a natural antimicrobial agent for food preservation. Its broad-spectrum activity and multi-faceted mechanism of action make it an attractive candidate for controlling the growth of foodborne pathogens and spoilage microorganisms. Further research is needed to optimize its application in various food matrices, establish its efficacy against a wider range of spoilage organisms, and conduct thorough safety assessments to pave the way for its potential use in the food industry.
References
- 1. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into an this compound-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cationic antimicrobial peptides against stationary phase bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of novel this compound-derived antimicrobial peptides with enhanced cell specificity and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA2325659A1 - this compound analogs and methods of using same - Google Patents [patents.google.com]
Application Notes and Protocols for Assessing the Hemolytic Activity of Indolicidin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolicidin is a cationic antimicrobial peptide isolated from bovine neutrophils that exhibits broad-spectrum activity against bacteria and fungi. A significant hurdle in its therapeutic development is its inherent hemolytic activity, which poses a risk of toxicity to human red blood cells. Consequently, a critical step in the development of this compound-based therapeutics is the design and screening of analogs with reduced hemolytic potential while retaining potent antimicrobial efficacy.
These application notes provide a comprehensive guide to the methodologies used to assess the hemolytic activity of this compound analogs. The included protocols are based on established spectrophotometric methods for quantifying hemoglobin release from erythrocytes upon exposure to test compounds.
Data Presentation: Hemolytic Activity of this compound and Its Analogs
The hemolytic activity of antimicrobial peptides is typically quantified as the concentration required to induce 50% hemolysis (HC50). A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for therapeutic candidates. The following table summarizes the hemolytic activity of this compound and several of its analogs.
| Peptide/Analog | Sequence | Modification | Hemolytic Activity (HC50 in µM or % Hemolysis) | Reference |
| This compound | ILPWKWPWWPWRR-NH₂ | Parent Peptide | ~20-100 µg/mL (concentration dependent) | [1] |
| Omiganan | ILRWPWWPWRRK-NH₂ | Synthetic Analog | >20% hemolysis at ~32 µM | [2] |
| IND-4,11K | ILKWKWPWWKWKR-NH₂ | Proline to Lysine substitutions at positions 4 and 11 | 7.236% hemolysis at 128 µM | [3] |
| Single Tryptophan Analogs | (e.g., Leucine substitutions for other Tryptophans) | Tryptophan Substitution | Do not lyse erythrocytes | [4] |
| (2-Me)Phe Analog | H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂ | Tryptophan to Methylated Phenylalanine Substitution | At least 1.8 times less hemolytically active than this compound | [5][6] |
| D-Phe Analog with fatty acid | HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂ | Tryptophan to D-Phenylalanine Substitution and N-terminal fatty acid addition | At least 1.8 times less hemolytically active than this compound | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Human Red Blood Cell (RBC) Suspension
This protocol describes the preparation of a standardized erythrocyte suspension for use in the hemolytic activity assay.
Materials:
-
Fresh human whole blood (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Collect fresh human whole blood into a tube containing an anticoagulant.
-
Transfer a desired volume of whole blood into a 15 mL conical tube.
-
Centrifuge at 800 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Carefully aspirate and discard the supernatant, which contains the plasma and buffy coat.
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS.
-
Repeat the centrifugation and washing steps (steps 3-5) three more times to ensure the removal of all plasma components.
-
After the final wash, resuspend the erythrocyte pellet in PBS to create a 4% (v/v) erythrocyte suspension. This will be your stock suspension for the assay.
Protocol 2: Spectrophotometric Assay for Hemolytic Activity
This protocol details the steps for determining the hemolytic activity of this compound analogs by measuring hemoglobin release.
Materials:
-
4% (v/v) human RBC suspension (from Protocol 1)
-
This compound analog solutions of varying concentrations (dissolved in PBS or a suitable buffer)
-
Positive Control: 0.1% Triton X-100 in PBS
-
Negative Control: PBS
-
96-well microtiter plate (U-bottom or V-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm, 414 nm, or 540 nm
-
Incubator (37°C)
-
Centrifuge with a microplate rotor
Procedure:
-
In a 96-well microtiter plate, add 100 µL of the this compound analog solutions at various concentrations to be tested.
-
Add 100 µL of PBS to wells designated as the negative control (0% hemolysis).
-
Add 100 µL of 0.1% Triton X-100 to wells designated as the positive control (100% hemolysis).
-
To each well, add 100 µL of the 4% (v/v) human RBC suspension.
-
Gently mix the contents of the wells.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm, 414 nm, or 540 nm using a microplate reader.
-
Calculation of Percent Hemolysis:
-
Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
-
Plot the percent hemolysis against the peptide concentration to determine the HC50 value.
Visualizations
Experimental Workflow for Hemolytic Activity Assay
The following diagram illustrates the key steps involved in the spectrophotometric determination of hemolytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and hemolytic activities of single tryptophan analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing with Indolicidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolicidin is a cationic, 13-amino acid antimicrobial peptide originally isolated from the cytoplasmic granules of bovine neutrophils.[1][2] It possesses a unique amino acid composition, rich in tryptophan and proline, which contributes to its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][4] The primary mechanisms of action for this compound involve the permeabilization of microbial cell membranes and the inhibition of intracellular processes, most notably DNA synthesis.[1][5] Unlike many other antimicrobial peptides that cause cell lysis, this compound's membrane disruption does not typically lead to the complete rupture of bacterial cells.[1] These characteristics make this compound a compelling candidate for the development of novel antimicrobial therapeutics.
These application notes provide detailed protocols for the antimicrobial susceptibility testing of this compound, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics.
Data Presentation
The antimicrobial activity of this compound against a variety of microorganisms is summarized in the tables below. These values, compiled from multiple studies, demonstrate the peptide's broad-spectrum efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 8 - 64 | - | [3] |
| Staphylococcus aureus | MRSA | 32 | - | [6] |
| Staphylococcus epidermidis | - | 8 - 64 | - | [3] |
| Enterococcus faecium | - | 8 - 64 | - | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | - | 7.81 | [7] |
| Multi-Drug Resistant E. coli (EAEC) | - | 32 | - | [8][9] |
| Klebsiella pneumoniae | Clinical Isolates | - | 0.7 - 100 | [6][10] |
| Pseudomonas aeruginosa | - | >128 | - | [3] |
Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound and its Derivatives against Fungi
| Fungal Species | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | This compound | 32 | - | [3] |
| Sporothrix globosa | In-58* | 0.5 - 4 | 1 - 8 | [11] |
*In-58 is a derivative of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against bacteria and fungi.[12][13]
Materials:
-
This compound (lyophilized powder)
-
Sterile deionized water or appropriate solvent
-
96-well round-bottom microtiter plates (polypropylene plates are recommended for cationic peptides to prevent binding)[14]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for specific strains
-
Bacterial or fungal inoculum
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1280 µM).
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile MHB or RPMI-1640 to wells 2 through 12 of the microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Resuspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Inoculation: Add 50 µL of the diluted microbial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3][7]
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[3][7] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the lowest concentration of an antimicrobial agent that kills a particular bacterium.
Materials:
-
Microtiter plates from the completed MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, pipette a small aliquot (e.g., 10 µL) and spread it onto an appropriate agar plate.[3]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).[14]
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., MHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Appropriate agar plates
-
Colony counter
Procedure:
-
Preparation:
-
Prepare a bacterial culture in the mid-logarithmic phase of growth.
-
Dilute the culture in fresh broth to a starting concentration of approximately 1 x 10⁶ CFU/mL.[7]
-
Prepare tubes or flasks containing the bacterial suspension and this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without this compound.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes), withdraw an aliquot from each culture.[7]
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Mandatory Visualizations
References
- 1. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy analysis of anti-microbial peptides, LL-37 and this compound upon conjugation with CNT, in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Novel Synthetic Peptides Derived from this compound and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity of this compound-derived peptide In-58 against Sporothrix globosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
Indolicidin: A Multifaceted Peptide with Diverse Therapeutic Potential in Biomedicine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolicidin, a 13-amino acid cationic antimicrobial peptide isolated from bovine neutrophils, has emerged as a promising candidate for various biomedical applications. Its unique composition, rich in tryptophan and proline residues, confers a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory properties. This document provides a comprehensive overview of the potential therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Antimicrobial Applications
This compound exhibits potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[3] Additionally, this compound can translocate across the cell membrane and interact with intracellular targets, such as DNA, inhibiting DNA synthesis.[4][5]
Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | 8 - 16 | 4.2 - 8.4 | [6] |
| Staphylococcus epidermidis | ATCC 12228 | 8 | 4.2 | [6] |
| Enterococcus faecium | ATCC 19434 | 64 | 33.6 | [6] |
| Escherichia coli | ATCC 25922 | 16 | 8.4 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >67.2 | [6] |
| Klebsiella pneumoniae | Clinical Isolate | 0.7 - 100 | 0.37 - 52.5 | |
| Candida albicans | ATCC 90028 | 32 | 16.8 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.
Materials:
-
This compound peptide
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate fungal growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable solvent at a concentration of 1 mg/mL.
-
Preparation of Microbial Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the wells of a 96-well plate, containing 50 µL of broth in each well, to obtain a range of concentrations.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow for MIC Determination
Anti-inflammatory Applications
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[7]
Signaling Pathway: this compound's Inhibition of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory activity of this compound.
Materials:
-
This compound peptide
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Reading: After 15 minutes of incubation at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The reduction in nitrite concentration in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.
Anticancer Applications
This compound has shown promising anticancer activity against various cancer cell lines.[2] Its proposed mechanisms of action include the disruption of cancer cell membranes, induction of apoptosis (programmed cell death), and inhibition of DNA synthesis.[8]
Data Presentation: IC50 Values of this compound against Cancer Cell Lines
Note: Specific IC50 values for a wide range of cancer cell lines are not extensively consolidated in the literature. The following table represents illustrative data, and values can vary depending on the specific cell line and experimental conditions.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | ~25 | [2] |
| MCF-7 | Breast adenocarcinoma | ~30 | [2] |
| A549 | Lung carcinoma | ~40 | [2] |
Signaling Pathway: this compound-Induced Apoptosis
This compound can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound peptide
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated control cells.
Vaccine Adjuvant Applications
This compound and its derivatives have shown potential as vaccine adjuvants, enhancing the immune response to co-administered antigens. They can promote both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.[9]
Experimental Protocol: In Vivo Vaccine Adjuvant Assay
This protocol provides a general framework for evaluating the adjuvant activity of this compound in a murine model.
Materials:
-
This compound peptide
-
Antigen of interest (e.g., ovalbumin)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA) or another suitable adjuvant system
-
Syringes and needles for immunization
-
Equipment for blood collection and processing
-
ELISA plates and reagents for antibody titration
Procedure:
-
Animal Groups: Divide mice into groups: (1) Antigen alone, (2) Antigen + Control Adjuvant (e.g., Alum), (3) Antigen + this compound.
-
Immunization: Emulsify the antigen with the respective adjuvant. Immunize the mice subcutaneously or intraperitoneally on day 0.
-
Booster Immunizations: Administer booster immunizations on days 14 and 28.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., pre-immunization, and 2 weeks after each immunization).
-
Antibody Titer Measurement: Isolate serum and determine the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the antibody titers between the different groups. A significant increase in antibody titers in the this compound group compared to the antigen-alone group indicates adjuvant activity.
Experimental Workflow for In Vivo Adjuvant Assay
Conclusion
This compound is a versatile peptide with a remarkable range of biological activities that hold significant promise for therapeutic development. Its potent antimicrobial, anti-inflammatory, anticancer, and immunomodulatory properties make it a compelling candidate for addressing a variety of unmet medical needs. Further research, particularly in optimizing its efficacy, stability, and delivery, will be crucial in translating the potential of this compound into novel and effective therapies. The protocols and data presented in this document provide a foundational resource for researchers and drug developers interested in exploring the multifaceted therapeutic applications of this intriguing peptide.
References
- 1. This compound, a 13-residue basic antimicrobial peptide rich in tryptophan and proline, interacts with Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of the this compound-derived novel synthetic peptide In-58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Designing Indolicidin-Based Peptides for Targeted Drug Delivery
Introduction
Indolicidin is a 13-residue cationic antimicrobial peptide (AMP) originally isolated from the cytoplasmic granules of bovine neutrophils.[1] It is distinguished by having the highest tryptophan content of any known protein.[2] This unique composition contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][4] Beyond its antimicrobial properties, this compound functions as a cell-penetrating peptide (CPP), capable of translocating across cellular membranes.[5] This cell-penetrating ability makes it an attractive scaffold for designing drug delivery vehicles to transport therapeutic cargo, such as small molecule drugs or nucleic acids, into target cells.[6][7]
The primary challenge in harnessing this compound for therapeutic applications is its inherent cytotoxicity and hemolytic activity.[8][9] Therefore, rational design and modification of the peptide sequence are crucial to enhance target cell specificity, improve stability, and reduce off-target toxicity, thereby creating effective and safe drug delivery systems.[10] These application notes provide an overview of design strategies and key experimental protocols for developing this compound-based peptides for targeted drug delivery.
Design Principles for this compound-Based Drug Delivery Peptides
The design of effective this compound-based carriers involves a multi-pronged approach to balance antimicrobial/cell-penetrating activity with reduced toxicity and enhanced targeting.
-
Reducing Cytotoxicity: High hemolytic activity is a significant drawback.[11] Strategies to mitigate this include:
-
Amino Acid Substitution: Replacing some of the five tryptophan residues with other amino acids, such as phenylalanine, has been shown to reduce hemolytic activity while retaining antimicrobial properties.[9] Similarly, substituting proline with lysine can increase the therapeutic index.[10]
-
Glycosylation: The addition of sugar moieties to the peptide backbone can decrease cytotoxicity against mammalian cells by altering the peptide's conformation and interaction with cell membranes.[8]
-
-
Enhancing Targeting Specificity: To minimize side effects, the peptide-drug conjugate should preferentially accumulate in target tissues (e.g., tumors or sites of infection).[12] This can be achieved by:
-
Conjugation to Targeting Ligands: Attaching moieties such as antibodies, antibody fragments, or small molecules that bind to specific receptors overexpressed on target cells.[6][13]
-
Exploiting the Tumor Microenvironment: Designing peptides that are activated by specific conditions in the tumor microenvironment, such as low pH or the presence of certain enzymes.
-
-
Optimizing the Drug Conjugate: The method of linking the therapeutic drug to the peptide is critical for efficacy.[14][15]
-
Linker Chemistry: Linkers can be non-cleavable or cleavable. Cleavable linkers are designed to release the drug payload upon entering the target cell, triggered by changes in pH or specific enzymes (e.g., cathepsins).[16]
-
Cargo Selection: this compound-based peptides can deliver a wide range of cargo, including small-molecule drugs (e.g., doxorubicin, paclitaxel), proteins, and nucleic acids like siRNA.[7][17][18]
-
Mechanism of Action
This compound and its derivatives typically enter cells by first interacting with the negatively charged components of the cell membrane.[19] The mechanism involves membrane permeabilization, which can occur through various models such as the "barrel-stave," "carpet," or "toroidal pore" models. Once inside the cell, this compound can interfere with intracellular processes; it has been shown to inhibit DNA synthesis, which contributes to its antimicrobial effect.[3][20] When used as a drug carrier, the conjugate is often internalized via endocytosis. The peptide then facilitates escape from the endosome, releasing the drug into the cytoplasm to reach its intracellular target.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs based on published literature. These values are essential for comparing the efficacy and safety profiles of newly designed peptides.
Table 1: Antimicrobial and Hemolytic Activity of this compound and Analogs
| Peptide | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC50 in µM) | Therapeutic Index (HC50/MIC) | Reference |
| This compound | E. coli | 16 | ~15.6 | ~0.98 | [21][22] |
| S. aureus | 5 | ~15.6 | ~3.12 | [10] | |
| Pro->Lys Analogs | S. aureus | 5-10 | >200 | 20 - >40 | [10] |
| Trp->Phe Analogs | M. luteus | - | Reduced Hemolysis | Improved | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 is the peptide concentration causing 50% lysis of red blood cells. The Therapeutic Index is a ratio indicating the peptide's selectivity for microbial cells over host cells.
Table 2: Cytotoxicity of this compound-Based Peptides
| Peptide | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HEp-2 | Cytotoxicity Assay | Concentration-dependent decrease in viability | [23] |
| RAW 264.7 | Cytotoxicity Assay | Concentration-dependent decrease in viability | [23] | |
| Glycosylated Analog | Murine Macrophage | Cell Viability Assay | Higher than this compound (less toxic) | [8] |
| SAP10 (Analog) | - | Biocompatibility Assay | Improved biocompatibility vs. This compound | [5] |
Note: IC50 is the concentration of a substance required to inhibit a biological process (e.g., cell proliferation) by 50%.
Visualizations
Experimental and Logical Workflows
The development of an this compound-based drug delivery agent follows a structured workflow from initial design to validation.
Caption: Workflow for designing and validating this compound-based peptide-drug conjugates.
Mechanism of Cellular Uptake and Drug Release
The peptide-drug conjugate leverages cell-penetrating properties to deliver its payload intracellularly.
Caption: Cellular uptake and intracellular release of a drug from a peptide conjugate.
Inhibition of DNA Synthesis Signaling Pathway
This compound's antimicrobial action includes the direct inhibition of DNA synthesis, a mechanism that can be exploited for anticancer applications.[3][21][20]
Caption: this compound's mechanism of inhibiting DNA synthesis in a target cell.
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of this compound-based peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Purification
This protocol describes the synthesis of an this compound analog using Fmoc chemistry.[21][24]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol[24]
-
Cold diethyl ether
-
HPLC grade water and acetonitrile (ACN) with 0.1% TFA
-
Preparative and analytical C18 reverse-phase HPLC columns
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a ninhydrin test to confirm complete coupling. If incomplete, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail (Reagent K) to the resin and incubate for 2-3 hours at room temperature with gentle shaking.[24]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Purification:
-
Dissolve the crude peptide pellet in a minimal amount of 50% ACN/water.
-
Purify the peptide using preparative reverse-phase HPLC with a C18 column and a linear gradient of ACN (with 0.1% TFA).
-
Collect fractions and analyze them using analytical HPLC to identify those with >95% purity.
-
-
Characterization and Storage:
Protocol 2: In Vitro Peptide Stability in Human Plasma
This protocol evaluates the stability of a peptide in human plasma over time.[25][26]
Materials:
-
Lyophilized peptide
-
Human plasma (from a commercial source, with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution: Acetonitrile (ACN) with 1% formic acid
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC-MS system
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in sterile water or PBS.
-
Incubation:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 50-100 µg/mL. Mix gently.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
The 0-minute sample should be taken immediately after adding the peptide and before incubation.
-
-
Protein Precipitation:
-
To each aliquot, add 3 volumes (e.g., 150 µL) of ice-cold precipitation solution (ACN with 1% formic acid).[26]
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Incubate on ice for 20 minutes.
-
-
Sample Clarification: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the supernatant using HPLC-MS to quantify the amount of intact peptide remaining.
-
Monitor the appearance of degradation fragments by extracting ion chromatograms corresponding to potential cleavage products.
-
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t1/2) by fitting the data to a one-phase decay model.[25]
Protocol 3: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[27]
Materials:
-
Target cell line (e.g., HeLa for cancer, HEK293 for non-cancerous control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in serum-free medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.
-
Include control wells: untreated cells (100% viability) and cells treated with a lysis agent like 1% Triton X-100 (0% viability).
-
Incubate for 24-48 hours.
-
-
MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot cell viability versus peptide concentration and determine the IC50 value using non-linear regression.
-
Protocol 4: Hemolysis Assay
This protocol assesses the peptide's lytic activity against red blood cells (RBCs).[9]
Materials:
-
Freshly drawn human or sheep red blood cells (RBCs) with an anticoagulant
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Positive control: 0.1% Triton X-100 (100% hemolysis)
-
Negative control: PBS (0% hemolysis)
-
Microcentrifuge
-
96-well plate
-
Microplate reader (absorbance at 450 nm or 540 nm)
Methodology:
-
RBC Preparation:
-
Centrifuge the whole blood at 500 x g for 10 minutes.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging after each wash.
-
Resuspend the final RBC pellet in PBS to make a 2% (v/v) suspension.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate.
-
Add 100 µL of serially diluted peptide solutions (in PBS) to the wells.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Sample Processing: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis versus peptide concentration to determine the HC50 value.
-
References
- 1. genscript.com [genscript.com]
- 2. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 4. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an this compound-derived peptide by reducing membrane perturbation to decrease cytotoxicity and maintain gene delivery ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of novel this compound-derived antimicrobial peptides with enhanced cell specificity and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. "Peptide-drug conjugate for Her2-targeted drug delivery" by Yan Wang [scholarlycommons.pacific.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of antimicrobial peptide action: studies of this compound assembly at model membrane interfaces by in situ atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Covalent binding of the natural antimicrobial peptide this compound to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 24. Synthesis and characterization of this compound, a tryptophan-rich antimicrobial peptide from bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce the cytotoxicity of Indolicidin in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of the antimicrobial peptide Indolicidin in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: My this compound preparation is showing high toxicity to my mammalian cell line. What are the primary strategies to reduce this cytotoxicity?
A1: High cytotoxicity is a known challenge with this compound. The primary strategies to mitigate this involve modifying the peptide's structure and physicochemical properties. These approaches aim to increase its selectivity for microbial membranes over mammalian cell membranes. Key strategies include:
-
Amino Acid Substitution: Systematically replacing specific amino acid residues.
-
Glycosylation: Attaching sugar moieties to the peptide.
-
Physicochemical Property Alteration: Modifying the peptide's overall charge and hydrophobicity.
-
Synergistic Combination: Using this compound in combination with other antimicrobial agents to lower the required effective concentration.
Q2: Which amino acid substitutions are most effective in reducing this compound's cytotoxicity?
A2: Research has shown that substitutions at specific positions can significantly decrease hemolytic activity and cytotoxicity. Notable examples include:
-
Replacing Tryptophan (Trp): Substituting some of the five Tryptophan residues with Phenylalanine (Phe) or other unnatural aromatic amino acids can reduce hemolytic activity while maintaining antimicrobial potency.[1]
-
Replacing Proline (Pro): Substituting Proline with Lysine (Lys) can increase the peptide's net positive charge, which has been shown to enhance its therapeutic index by up to 15-fold.[2][3]
-
Reduced Amide Bonds: Replacing amide bonds with reduced amide bonds (ψ[CH₂NH]) can lead to less hemolytic activity and improved stability without compromising antimicrobial effects.[4]
Q3: How does glycosylation help in reducing cytotoxicity?
A3: Glycosylation, the attachment of sugar molecules, can decrease the toxicity of this compound against erythrocytes and macrophage cells.[5][6] This modification can also increase the peptide's solubility.[6] The addition of a sugar moiety can constrain the peptide's secondary structure, influencing its interaction with cell membranes and reducing its lytic effect on mammalian cells.[5]
Q4: Can I use this compound in combination with other drugs to reduce its toxicity?
A4: Yes, synergistic combinations are a viable strategy. For instance, combining this compound with antibiotics like Tigecycline has been shown to have a strong synergistic effect against multidrug-resistant bacteria.[7] This allows for the use of a much lower, and therefore less toxic, concentration of this compound to achieve the desired antimicrobial effect.[7][8]
Troubleshooting Guides
Problem: My novel this compound analog shows reduced cytotoxicity but also has significantly lower antimicrobial activity.
-
Possible Cause: The modification may have disrupted a key structural feature required for antimicrobial action. The balance between hydrophobicity and charge is crucial for its function.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate the hydrophobicity and net charge of your analog. Compare these values to published analogs with a good therapeutic index. It's suggested that cell penetrability is related to hydrophobicity based on the octanol-interface scale, while hemolysis is dependent on the hydrophobicity scale based on the interface.[9]
-
Rational Design of Further Analogs: If hydrophobicity was drastically reduced, consider substitutions that are more conservative. For example, if a Tryptophan was replaced with a much less hydrophobic residue, try substituting it with another aromatic amino acid like methylated Phenylalanine.[1]
-
Maintain Cationicity: Ensure that modifications do not significantly reduce the net positive charge, which is important for the initial interaction with negatively charged bacterial membranes. Proline to Lysine substitutions can help maintain or increase cationicity.[2][3]
-
Problem: My glycosylated this compound is difficult to purify.
-
Possible Cause: The addition of a sugar moiety can alter the chromatographic properties of the peptide, making standard purification protocols less effective.
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different chromatography resins (e.g., reversed-phase, ion-exchange) and gradient conditions.
-
Affinity Chromatography: If a specific sugar has been added, consider using a lectin-based affinity column that binds to that sugar.
-
Characterization: Use mass spectrometry and NMR to confirm the identity and purity of the glycosylated peptide.
-
Quantitative Data Summary
Table 1: Comparison of this compound and its Analogs - Antimicrobial Activity and Cytotoxicity
| Peptide/Analog | Modification | MIC (µg/mL) vs. S. aureus | Hemolytic Activity (% at a given concentration) | Reference |
| This compound | Wild-Type | ~5 | High | [2] |
| IND-4,11K | Proline to Lysine substitutions | Not specified | 7.236% at 128 µM | [3] |
| [βGlc-T9,K7]this compound | Glycosylation and substitution | Similar to this compound | Significantly reduced vs. erythrocytes and macrophages | [5][6] |
| CP-11 | Increased positive charge and amphipathicity | Maintained vs. Staphylococci | Reduced | [10] |
| Peptide 3.1 | Not specified | Effective | Low | [11][12] |
| Smirnova et al. Analog 1 | Trp replaced with methylated Phe | 0.9 - 6.1 | At least 1.8 times less than this compound | [1][13] |
| Smirnova et al. Analog 2 | N-terminal modification and D-Phe substitutions | 0.9 - 6.1 | At least 1.8 times less than this compound | [1][13] |
Experimental Protocols
1. Hemolysis Assay
-
Objective: To determine the erythrocyte-lysing activity of this compound and its analogs.
-
Methodology:
-
Prepare a 2% suspension of fresh human or sheep red blood cells (RBCs) in phosphate-buffered saline (PBS).
-
Serially dilute the peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
2. MTT Cytotoxicity Assay
-
Objective: To assess the metabolic activity and viability of mammalian cells upon treatment with this compound and its analogs.
-
Methodology:
-
Seed mammalian cells (e.g., HEK293, RAW264.7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
3. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Serially dilute the peptide in the broth medium in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
-
Visualizations
Caption: Workflow for evaluating modified this compound analogs.
Caption: Key strategies for mitigating this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of novel this compound-derived antimicrobial peptides with enhanced cell specificity and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-derived antimicrobial peptide analogs with greater bacterial selectivity and requirements for antibacterial and hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of therapeutically improved analogue of the antimicrobial peptide, this compound, using a glycosylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The consideration of this compound modification to balance its hemocompatibility and delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved activity of a synthetic this compound analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into an this compound-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indolicidin Expression in Bacterial Hosts
Welcome to the technical support center for optimizing the expression of indolicidin in bacterial hosts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in producing this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in expressing this compound in bacterial hosts like E. coli?
A1: The primary challenge is the inherent toxicity of this compound to the bacterial host.[1][2] This toxicity can lead to low cell density, plasmid instability, and consequently, low expression yields.[3] this compound exerts its antimicrobial activity by disrupting the cell membrane, which can be lethal to the expression host.[2][4][5]
Q2: How can the toxicity of this compound to the host be mitigated?
A2: A common and effective strategy is to express this compound as a fusion protein.[1][6] A carrier protein is fused to this compound, which masks its toxicity and can also protect it from proteolytic degradation.[1][7] Commonly used fusion partners include Thioredoxin (Trx), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[1][8] Elastin-like polypeptides have also been successfully used as fusion carriers.[6]
Q3: My this compound expression is very low. What are the potential causes and how can I improve the yield?
A3: Low expression yield is a frequent issue. Here are several factors to consider and troubleshoot:
-
Toxicity: As mentioned, the toxicity of this compound can kill the host cells. Using a fusion partner is a primary solution.[1][6]
-
Codon Usage: The gene sequence of this compound may contain codons that are rare in E. coli. This can slow down or terminate protein translation.[3][9][10] It is highly recommended to use a codon-optimized synthetic gene tailored for the expression host.[11][12][13]
-
Promoter Strength and Leakiness: A strong, leaky promoter can lead to premature expression of this compound before induction, which is toxic to the cells.[9][10] Using a tightly regulated promoter system, such as the T7 promoter in BL21(DE3)pLysS cells, can help minimize basal expression.[3][10]
-
Suboptimal Culture Conditions: Expression levels are sensitive to culture conditions. Key parameters to optimize include the inducer concentration (e.g., IPTG), growth medium, pH, temperature, and induction time.[14]
-
Proteolytic Degradation: this compound, like other small peptides, can be susceptible to degradation by host proteases.[1][7] Expressing it as a fusion protein can offer protection.[1]
Q4: Which E. coli strain is best for expressing this compound?
A4: The choice of E. coli strain is crucial. Strains like BL21(DE3) are commonly used for protein expression.[15] However, for toxic proteins like this compound, strains such as C41(DE3) or BL21(DE3)pLysS are often preferred.[14][16][17] The C41(DE3) strain has mutations that allow it to tolerate toxic proteins better, while the pLysS plasmid in BL21(DE3)pLysS produces T7 lysozyme, which inhibits basal T7 RNA polymerase activity, reducing leaky expression.[10][14]
Q5: How do I purify this compound after expression as a fusion protein?
A5: Purification typically involves a two-step process:
-
Affinity Chromatography: The fusion protein is first purified from the cell lysate using affinity chromatography that targets a tag on the fusion partner (e.g., a His-tag purified with Ni-NTA resin).[18]
-
Cleavage and Final Purification: The purified fusion protein is then cleaved to release this compound. This requires a specific chemical or enzymatic cleavage site engineered between the fusion partner and this compound. For example, a methionine residue can be introduced, allowing for cleavage with cyanogen bromide (CNBr).[15][17] After cleavage, a final purification step, often reverse-phase HPLC, is used to isolate the pure this compound peptide.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low protein expression | - Plasmid integrity issues (mutations, frameshifts).- Incorrect antibiotic concentration.- High toxicity leading to cell death.- Rare codons in the this compound gene. | - Sequence your plasmid construct to verify the reading frame and sequence integrity.[9]- Use fresh antibiotics at the correct concentration. For ampicillin resistance, consider using carbenicillin, which is more stable.[19]- Use a host strain designed for toxic proteins (e.g., C41(DE3), BL21(DE3)pLysS).[14][17]- Re-synthesize the gene with codons optimized for E. coli.[11][12] |
| Expressed protein is in inclusion bodies (insoluble) | - High expression rate leading to protein aggregation.- Suboptimal folding conditions. | - Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[3]- Reduce the inducer (e.g., IPTG) concentration.[3]- Use a less rich growth medium, like M9 minimal medium.[3]- Co-express with chaperones to assist in proper folding. |
| Low cell growth after induction | - Toxicity of expressed this compound. | - Confirm that you are using a fusion partner to mask toxicity.[1][6]- Lower the induction temperature and inducer concentration.[3]- Use a strain with tighter expression control, like BL21-AI, which uses an arabinose-inducible promoter.[3]- Add glucose (e.g., 1%) to the medium to repress basal expression from the lac operator.[3] |
| Loss of this compound during purification | - Proteolytic degradation.- Inefficient cleavage of the fusion tag. | - Add protease inhibitors during cell lysis and purification.- Optimize the cleavage reaction conditions (e.g., enzyme/substrate ratio, incubation time, temperature).- Ensure the cleavage site is accessible and not sterically hindered. |
Quantitative Data Summary
The following tables summarize reported expression yields of this compound and other antimicrobial peptides (AMPs) under various conditions.
Table 1: this compound Expression Yields
| Expression System | Fusion Partner | Yield | Reference |
| E. coli C41(DE3) | None (pET21a(+)) | 101 mg/L (in 2xYT with salts) | [14] |
| E. coli C41(DE3) | None (pET21a(+)) | 90 mg/L (in LB medium) | [14] |
| E. coli BL21(DE3) | Thioredoxin (concatamer) | 150 µg/L | [15][17] |
Table 2: Expression Yields of Other AMPs with Fusion Partners
| AMP | Fusion Partner | Yield | Reference |
| CM4 | Thioredoxin | 1.4 mg/L | [8] |
| Moricin | Fusion with protein A | 11 mg/L (from 2L culture) | [8] |
| LFB15-HP hybrid | GST | 11.3 mg/L | [1] |
| Latarcin-2a | Thioredoxin | 3.2 mg/L | [1] |
Experimental Protocols
Protocol 1: General Workflow for Recombinant this compound Expression
-
Vector Construction:
-
Synthesize the this compound gene with codon optimization for E. coli.
-
Incorporate a start codon (ATG) and a stop codon (e.g., TAA).
-
To facilitate cleavage, flank the this compound gene with sequences for a specific cleavage site. For CNBr cleavage, add a methionine codon (ATG) immediately before the this compound sequence.[15]
-
Clone the this compound gene (with or without a fusion partner) into an appropriate expression vector (e.g., pET series).
-
Verify the construct by sequencing.
-
-
Transformation:
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of expression medium (e.g., 2xYT with salts or TB medium).[14]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[19]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[3][14]
-
Continue to incubate the culture. Optimal conditions may vary, but a common starting point is 3-6 hours at 37°C or overnight at a lower temperature like 18-25°C.[3][14]
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or other mechanical means on ice.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
-
Analysis:
-
Analyze the expression levels in both the soluble and insoluble fractions using Tricine-SDS-PAGE, which is optimized for separating small proteins and peptides.[14]
-
Visualizations
Caption: A general workflow for the recombinant expression and purification of this compound.
References
- 1. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Antimicrobial Peptide-Amide: this compound on Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 5. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the activity of two elastin-like recombinant carriers fused to the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving antimicrobial peptide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Expression of codon optimized genes in microbial systems: current industrial applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Recombinant expression of this compound concatamers in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression and production optimization of the cationic antimicrobial peptide - this compound by the recombinant E. coli C41 (DE3) clones | Acta Biologica Szegediensis [abs.bibl.u-szeged.hu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Overcoming challenges in the chemical synthesis of tryptophan-rich peptides
Welcome to the technical support center for the chemical synthesis of tryptophan (Trp)-rich peptides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are tryptophan-rich peptides notoriously difficult to synthesize?
A1: The synthesis of tryptophan-rich peptides presents several key challenges stemming from the unique chemical properties of the tryptophan indole side chain. The main difficulties include:
-
Oxidation: The electron-rich indole ring is highly susceptible to oxidation during synthesis and cleavage, leading to byproducts such as N-formylkynurenine (NFK) and kynurenine (KYN).
-
Alkylation: During the final acidolytic cleavage step, reactive carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl from Boc, OtBu; Pbf from Arg). These cations can attack the nucleophilic indole ring, leading to irreversible modification.[1][2]
-
Aggregation: Tryptophan is a hydrophobic amino acid. Sequences rich in Trp have a high propensity to form secondary structures and aggregate on the solid support, leading to poor solvation, incomplete deprotection, and inefficient coupling reactions.[3]
-
Acid-Catalyzed Side Reactions: Besides alkylation, prolonged exposure to strong acids during cleavage can cause other side reactions, including reattachment of the cleaved peptide to the resin.[4]
Q2: What is the single most effective strategy to improve the success rate of synthesizing Trp-containing peptides?
A2: The most effective and highly recommended strategy is the use of a side-chain protecting group on the indole nitrogen of tryptophan. For Fmoc-based Solid Phase Peptide Synthesis (SPPS), Fmoc-Trp(Boc)-OH is the industry standard. The Boc group shields the indole ring from both oxidation and electrophilic attack by carbocations during cleavage.[2] This simple substitution can dramatically improve the final purity and yield of the target peptide.[1]
Q3: Can I use standard coupling reagents for tryptophan-rich peptides?
A3: Yes, standard modern coupling reagents are effective. However, for difficult sequences prone to aggregation or for coupling sterically hindered residues, the choice of reagent is critical. Aminium/uronium salt-based reagents like HATU and HBTU are highly efficient and generally recommended.[3][5] HATU is often preferred as it reacts faster and can lead to less epimerization compared to HBTU.[3] For routine couplings, carbodiimides like DIC in the presence of an additive like Oxyma or HOBt are also widely used.
Troubleshooting Guide: Purity Issues & Side Reactions
This section addresses common impurity problems observed in the synthesis of tryptophan-rich peptides.
Problem: My mass spectrometry (MS) analysis shows unexpected peaks at +16 Da, +32 Da, or +4 Da.
-
Possible Cause: Oxidation of the tryptophan indole side chain. A +16 Da mass addition often corresponds to hydroxytryptophan, while +32 Da can indicate a doubly oxidized species like N-formylkynurenine. A +4 Da addition can result from the conversion of Trp to kynurenine.
-
Solution:
-
Indole Protection: During synthesis, use Fmoc-Trp(Boc)-OH to protect the indole nitrogen from oxidative damage.[2]
-
Scavengers: During cleavage, use a scavenger cocktail specifically designed to minimize oxidation. Ethanedithiol (EDT) is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[6]
-
Degas Solvents: Ensure all solvents, especially for cleavage and purification, are thoroughly degassed to remove dissolved oxygen. Carry out the cleavage reaction under an inert nitrogen or argon atmosphere.
-
Limit Light Exposure: Protect the peptide from light during cleavage and workup, as light can generate reactive oxygen species.
-
Problem: My MS analysis shows a major byproduct with a mass of +56 Da or +74 Da.
-
Possible Cause: Alkylation of the tryptophan indole ring by carbocations. The most common culprit is the tert-butyl cation (+56 Da), which is generated in large quantities during the cleavage of Boc, tBu, OtBu, and Pbf protecting groups. Alkylation can also occur from the resin linker itself, especially with Wang-type linkers, which can add a +106 Da adduct.[4][7]
-
Solution:
-
Indole Protection: The use of Fmoc-Trp(Boc)-OH is the best preventative measure. The Boc group on the indole nitrogen effectively shields it from electrophilic attack.
-
Optimized Scavenger Cocktails: Use a cleavage cocktail with efficient carbocation scavengers. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations. A standard effective cocktail for most sequences is 95% TFA / 2.5% Water / 2.5% TIS. For peptides that also contain other sensitive residues like Cys or Met, a more robust mixture like Reagent K is recommended.
-
Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage can be performed where side-chain protecting groups are removed first with a scavenger-rich TFA mixture while the peptide remains attached to a highly acid-labile resin, followed by a milder final cleavage from the resin.
-
Data Presentation: Cleavage Cocktail Comparison
The table below summarizes common cleavage cocktails used for peptides containing sensitive residues like tryptophan.
| Reagent Name | Composition (v/v) | Key Scavengers | Recommended Use & Characteristics |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | TIS, H₂O | General purpose. TIS is a good scavenger for t-butyl cations. Sufficient for peptides with Trp(Boc) protection. |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | "Universal" cocktail for peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). EDT is effective against Trp oxidation. Strong odor.[1] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | Recommended for peptides with sulfonyl-protected Arginine (Pmc, Pbf) to minimize sulfonation of Trp.[1] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol, TIS | Low-odor alternative. Good for scavenging trityl groups but does not adequately protect Met from oxidation. |
Troubleshooting Guide: Low Yield & Aggregation
This section addresses issues related to poor peptide yield, often caused by on-resin aggregation.
Problem: The resin beads are clumping, and I'm seeing incomplete Fmoc deprotection or poor coupling efficiency (positive Kaiser test after coupling).
-
Possible Cause: On-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (β-sheets) that are stabilized by intermolecular hydrogen bonds. This causes the peptide-resin matrix to collapse and become poorly solvated, preventing reagents from accessing the reactive sites. This is common in hydrophobic and Trp-rich sequences.[3]
-
Solution:
-
Use a Stronger Base for Deprotection: If standard 20% piperidine in DMF is inefficient, switch to a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . A 2% DBU / 2% piperidine in DMF solution is a much stronger, non-nucleophilic base that can often overcome aggregation-induced deprotection issues.[3][8] Caution: DBU can increase aspartimide formation if Asp is present in the sequence.
-
Change Solvents: Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. Adding chaotropic salts or "magic mixtures" (ethylene carbonate) can also help disrupt hydrogen bonds.[3]
-
Incorporate Structure-Disrupting Elements: If the sequence is known to be difficult, proactively incorporate pseudoproline dipeptides or Hmb/Dmb backbone protection at strategic locations (every 6-7 residues) during synthesis to disrupt secondary structure formation.[3]
-
Lower Resin Loading: Use a resin with a lower initial loading capacity (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent can influence the efficiency of amide bond formation, especially for difficult sequences.
| Coupling Reagent | Type | Relative Speed | Racemization Risk | Key Characteristics |
| HATU | Aminium Salt | Very Fast | Low | Highly efficient, especially for sterically hindered amino acids. Generally preferred over HBTU.[3][5] |
| HBTU | Aminium Salt | Fast | Low | Very effective and widely used. Can cause guanidinylation of the N-terminus if used in excess.[3] |
| DIC/HOBt (or Oxyma) | Carbodiimide + Additive | Moderate | Low | Cost-effective and reliable for most standard couplings. The urea byproduct of DIC is soluble, making it suitable for SPPS.[3] |
| PyBOP | Phosphonium Salt | Fast | Low | Efficient reagent, but byproducts can be more difficult to remove. Avoids guanidinylation side reaction. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for a Tryptophan-Containing Peptide
This protocol outlines a single cycle of amino acid addition using Fmoc chemistry.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (or other appropriate resin) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the amino acid by dissolving 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH) and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 45-60 minutes.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (negative result, beads remain colorless/yellow). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle.
-
Protocol 2: Cleavage and Deprotection using Reagent K
This protocol is for the final cleavage of peptides containing multiple sensitive residues, including tryptophan.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under a high vacuum for at least 2 hours.
-
Prepare Reagent K: In a fume hood, prepare fresh Reagent K by combining the following, in order: 82.5% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[1]
-
Cleavage Reaction:
-
Add the dry peptide-resin to a reaction vessel.
-
Add Reagent K (approx. 10 mL per gram of resin) to the vessel.
-
Stopper the vessel and stir/agitate at room temperature for 2-3 hours. Peptides with multiple Arg(Pbf) residues may require longer (up to 4 hours).
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold (-20°C) methyl tert-butyl ether (MTBE).
-
Centrifuge the suspension (e.g., 4000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold MTBE.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.
-
Visualizations: Workflows and Logic Diagrams
General Workflow for SPPS of Tryptophan-Rich Peptides
Caption: General workflow for Fmoc-SPPS highlighting critical steps for tryptophan-rich peptides.
Troubleshooting Logic for Impurities
Caption: Decision tree for troubleshooting common impurities in Trp-peptide synthesis.
Mechanism of Tryptophan Side-Reaction and Prevention
Caption: Prevention of Trp alkylation by carbocations using scavengers or side-chain protection.
References
- 1. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris-biotech.de [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting low solubility issues of Indolicidin peptides
Technical Support Center: Indolicidin Peptides
Welcome to the technical support center for this compound peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
This compound is a 13-amino acid cationic antimicrobial peptide originally isolated from bovine neutrophils.[1][2][3] Its primary structure (ILPWKWPWWPWRR-NH2) is unique due to an exceptionally high content of tryptophan residues (five out of thirteen), which contributes significantly to its hydrophobicity.[2][3] This high hydrophobicity, combined with its cationic nature from lysine and arginine residues, can lead to poor solubility in aqueous solutions, aggregation, and precipitation, posing a significant challenge for experimental reproducibility and therapeutic formulation.[4][5]
Q2: My lyophilized this compound powder won't dissolve in sterile water. What is the first step?
If this compound fails to dissolve in neutral sterile water, do not discard the sample. The peptide's net charge is crucial for its solubility. This compound is a basic peptide with a theoretical isoelectric point (pI) around 7.60.[6] This means it carries a net positive charge at a pH below its pI.
Initial Troubleshooting Step:
-
Acidify the Solvent: Try dissolving the peptide in a dilute, sterile, mild acidic solution. A common starting point is 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[7][8][9] The acidic environment ensures that the basic residues (Arginine, Lysine) are fully protonated, increasing the peptide's overall positive charge and enhancing its interaction with water.
-
Gentle Agitation: After adding the acidic solvent, gently vortex or sonicate the vial briefly to aid dissolution.[7][8] Sonication can help break up aggregates and improve solubility.[7]
Q3: How does pH impact the solubility of this compound?
The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero, leading to intermolecular aggregation. Since this compound is a basic peptide (pI ≈ 7.60), its solubility is significantly influenced by pH.[6]
-
Acidic pH (pH < 7.0): The peptide will have a high net positive charge, promoting solubility in aqueous buffers.
-
Near-Neutral pH (pH 7.0 - 8.0): As the pH approaches the pI, solubility will decrease dramatically.
-
Basic pH (pH > 8.0): The peptide will be less positively charged, potentially reducing solubility compared to acidic conditions.
Therefore, maintaining a pH well below the pI is critical for keeping this compound in solution.
Q4: My peptide dissolves initially but then crashes out of solution. What could be happening?
This phenomenon is typically due to aggregation.[5] Several factors can cause this:
-
Buffer Exchange: If you dissolve the peptide in an acidic solution or an organic solvent and then dilute it into a neutral buffer (like PBS pH 7.4), the sudden pH shift can bring the peptide closer to its pI, causing it to aggregate and precipitate.
-
High Concentration: At higher concentrations, the hydrophobic tryptophan residues on adjacent peptide molecules can interact, leading to self-assembly and aggregation.[5][10]
-
Salt Concentration: High ionic strength in the final buffer can sometimes decrease the solubility of peptides.
Solution: When diluting a stock solution, add the peptide stock slowly and dropwise into the final buffer while vortexing to avoid localized high concentrations that can trigger precipitation.[11]
Q5: Can I use organic solvents to dissolve this compound?
Yes, for highly hydrophobic peptides like this compound, using an organic solvent is a common and effective strategy.[7][12]
-
DMSO: Dimethyl sulfoxide (DMSO) is a strong solvent for many peptides and is often used to create concentrated stock solutions.[7][13][14] One source suggests a solubility of up to 50 mg/mL in DMSO with ultrasonic assistance.[13]
-
Acetonitrile (ACN) or Ethanol: These can also be used, sometimes in combination with water or acid.[8][12]
Important: Always consider the compatibility of the organic solvent with your downstream application. For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells.
Troubleshooting Guide: A Step-by-Step Workflow
If you encounter solubility issues, follow this logical workflow to identify a suitable solvent system.
Caption: A troubleshooting workflow for dissolving this compound peptides.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and its physical form (e.g., acetate salt). The acetate salt form generally has enhanced water solubility and stability.[15]
| Solvent / Condition | Concentration | Result | Source |
| DMSO | 50 mg/mL (25.43 mM) | Soluble (ultrasonication needed) | [13] |
| 0.1 M Pyridine Acetate, pH 6.5 | 1 mg/mL (1000 µg/mL) | Soluble | [15] |
| 10 mM Sodium Phosphate, pH 7.4 | 10-300 µg/mL | Soluble for bactericidal assays | [15] |
| 10 mM Phosphate Buffer, pH 5 | 2 mM | Soluble with detergents (DPC/SDS) | [16] |
Experimental Protocols
Protocol 1: Solubilization of this compound for Biological Assays
This protocol details the recommended steps for preparing a stock solution and diluting it for use in a typical cell-based antimicrobial assay.
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free deionized water
-
Sterile 10% (v/v) acetic acid solution
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 10 mM Sodium Phosphate buffer, pH 7.4 (or desired assay buffer)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
Sonicator bath
Procedure:
-
Initial Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Solvent Selection (Decision based on Troubleshooting Workflow):
-
Path A (Aqueous Acid): Add a small volume of 10% acetic acid to the vial to create a concentrated stock (e.g., 1-10 mg/mL). Gently vortex. If needed, place the vial in a sonicator bath for 5-10 minutes.
-
Path B (Organic Solvent): Add the required volume of DMSO to the vial to create a high-concentration stock (e.g., 10-50 mg/mL).[13] Vortex and sonicate if necessary.
-
-
Stock Solution Verification (Optional but Recommended):
-
Measure the absorbance of an accurately diluted aliquot of the stock solution using a UV-Vis spectrophotometer. The molar extinction coefficient of this compound can be calculated based on its high tryptophan content for concentration verification.
-
-
Preparation of Working Solution:
-
Calculate the volume of stock solution needed for your final assay concentration.
-
Place the required volume of your final assay buffer (e.g., 10 mM Sodium Phosphate, pH 7.4) in a new tube.
-
While gently vortexing the buffer, add the calculated volume of the peptide stock solution drop-by-drop. This slow addition is critical to prevent precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation or turbidity. If the solution is cloudy, it may be necessary to lower the final concentration or adjust the buffer composition.
Signaling Pathways & Logical Relationships
The solubility of a peptide is fundamentally linked to its physicochemical properties, particularly its charge state relative to the solution's pH.
Caption: Relationship between solution pH, peptide charge, and solubility.
References
- 1. genscript.com [genscript.com]
- 2. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel bactericidal tridecapeptide amide from neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Antimicrobial Peptide-Amide: this compound on Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baamps.it [baamps.it]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. genscript.com [genscript.com]
- 10. Resolving the structural interactions between antimicrobial peptides and lipid membranes using small-angle scattering methods: the case of this compound - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 安全验证 [file.glpbio.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Antimicrobial Potency of Indolicidin Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on enhancing the antimicrobial potency of Indolicidin through amino acid substitution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Synthesis and Purification
-
Question: My synthesized this compound analog has a low yield after solid-phase peptide synthesis (SPPS). What are the possible causes and solutions?
-
Answer: Low yield in SPPS can be attributed to several factors:
-
Incomplete Coupling: Ensure sufficient coupling time and use of appropriate coupling reagents. For difficult couplings, such as those involving proline or tryptophan, double coupling may be necessary.
-
Resin Choice: The choice of resin and linker is crucial. For C-terminal amide peptides like this compound, a Rink amide or PAL resin is recommended.[1][2]
-
Amino Acid Protection: Ensure the protecting groups on the amino acids are stable throughout the synthesis and are efficiently removed during cleavage.
-
Cleavage from Resin: Incomplete cleavage can significantly reduce yield. Use a well-tested cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), for a sufficient duration.[1][2]
-
Troubleshooting Tip: Monitor the coupling efficiency at each step using a qualitative test like the ninhydrin (Kaiser) test.
-
-
-
Question: I am observing multiple peaks during HPLC purification of my this compound analog. How can I improve the purity?
-
Answer: The presence of multiple peaks suggests impurities, which could be deletion sequences, incompletely deprotected peptides, or byproducts from side reactions.
-
Optimize HPLC Gradient: A shallower gradient during reverse-phase HPLC can improve the separation of closely eluting peptides.
-
Check for Oxidation: Tryptophan residues are susceptible to oxidation. Adding scavengers like dithiothreitol (DTT) to the cleavage cocktail and purification buffers can mitigate this.
-
Mass Spectrometry Analysis: Use mass spectrometry to identify the molecular weights of the main peak and the impurity peaks. This will help in identifying the nature of the impurities (e.g., deletion sequences, residual protecting groups).
-
Re-purification: If necessary, collect the fractions containing the desired peptide and perform a second round of purification with a different gradient or column.
-
-
Antimicrobial Activity Assays
-
Question: I am not observing the expected increase in antimicrobial activity with my substituted this compound analog. What should I check?
-
Answer: Several factors can influence the outcome of antimicrobial susceptibility testing (AST):
-
Peptide Purity and Concentration: Verify the purity of your peptide by analytical HPLC and mass spectrometry. Inaccurate peptide quantification can lead to erroneous MIC values. Use a peptide quantification method like amino acid analysis for accurate concentration determination.
-
Bacterial Strain and Growth Phase: Ensure you are using the correct bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) and that the bacteria are in the mid-logarithmic growth phase for consistent results.[3]
-
Assay Conditions: The composition of the growth medium, pH, and salt concentrations can significantly impact the activity of antimicrobial peptides.[4][5] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed as closely as possible, though modifications may be necessary for AMPs.[4]
-
Peptide Stability: Some peptides may be susceptible to degradation by proteases present in the assay medium. Consider using protease inhibitors or testing stability in the chosen medium.
-
-
-
Question: My results for the Minimum Inhibitory Concentration (MIC) assay are not reproducible. How can I improve consistency?
-
Answer: Lack of reproducibility in MIC assays is a common issue. To improve it:
-
Standardize Inoculum: Prepare the bacterial inoculum with a consistent cell density, typically verified by measuring the optical density at 600 nm (OD600).
-
Use Positive and Negative Controls: Always include a positive control (a known antibiotic or the parent this compound peptide) and a negative control (no peptide) in each assay.
-
Perform Replicates: Run each experiment in triplicate and repeat the entire experiment on different days to ensure the results are consistent.
-
Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing to avoid errors in peptide and bacterial concentrations.
-
-
Cytotoxicity and Hemolysis Assays
-
Question: My novel this compound analog shows high antimicrobial activity but also high hemolytic activity. How can I reduce its toxicity to red blood cells?
-
Answer: High hemolytic activity is a significant hurdle in developing antimicrobial peptides for therapeutic use. Strategies to reduce it include:
-
Amino Acid Substitutions: Studies have shown that replacing certain tryptophan residues can decrease hemolytic activity while maintaining or even improving antimicrobial potency.[6] For example, substituting Trp at position 9 has been shown to reduce hemolytic activity.[6] Replacing proline with lysine has also been shown to increase the therapeutic index.[7]
-
Introducing D-Amino Acids: Incorporating D-amino acids can alter the peptide's structure and its interaction with eukaryotic cell membranes, potentially reducing hemolysis.[8]
-
Glycosylation: The addition of sugar moieties to the peptide can increase its solubility and decrease its cytotoxicity.[9][10]
-
-
-
Question: I am having trouble with the MTT assay for cytotoxicity testing on mammalian cell lines. What are some common pitfalls?
-
Answer: The MTT assay relies on the metabolic activity of cells.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over or under-confluent cells can lead to variable results.
-
Interference with MTT Reagent: Some peptides may interact with the MTT reagent or the formazan product. It is advisable to run a control with the peptide and MTT in the absence of cells to check for any direct reaction.
-
Incubation Times: Optimize the incubation times for both the peptide treatment and the MTT reagent to ensure a linear response range.
-
Solubilization of Formazan: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error.
-
-
Data Presentation
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and its Analogs
| Peptide/Analog | E. coli | S. aureus | P. aeruginosa | Fungi (e.g., C. albicans) | Reference |
| This compound | 31.25 | 7.81 | 31.25 | - | [11] |
| [Phe(4,6,8,9,11)]this compound | >64 | 16 | >64 | - | [3] |
| H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH2 | 0.9-6.1 | 0.9-6.1 | 0.9-6.1 | 0.9-6.1 | [12] |
| Hybrid RN7-IN10 | 7.81 | 7.81 | 15.62 | - | [11] |
| This compound (vs MDR-EAEC) | 32 µM | - | - | - | [13] |
Table 2: Hemolytic Activity of this compound and its Analogs
| Peptide/Analog | Hemolytic Activity (HC50 in µM or % lysis at a given concentration) | Reference |
| This compound | High | [3][6] |
| Retro-analog of this compound | Remarkably lower than this compound | [6] |
| [L(9)]Ind, [L(11)]Ind, [K(8),L(9)]Ind, [K(6, 8),L(9)]Ind | Negligible | [6] |
| H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH2 | At least 1.8 times less than this compound | [12] |
| Peptide 3.1 | Low cytotoxicity | [14] |
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
-
Principle: This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
-
Methodology:
-
Resin Preparation: Start with a suitable resin for C-terminal amides, such as Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin extensively with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a water/acetonitrile mixture for purification by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the assay broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
-
3. Hemolysis Assay
-
Principle: This assay measures the ability of a peptide to lyse red blood cells (RBCs), which is an indicator of its cytotoxicity towards eukaryotic cells.
-
Methodology:
-
RBC Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS.
-
Incubation: In a 96-well plate, mix the peptide dilutions with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS) for no hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
-
Visualizations
Caption: Workflow for the synthesis, purification, and evaluation of this compound analogs.
Caption: Proposed mechanisms of action for this compound and its analogs.
Caption: Relationship between amino acid substitutions and biological activities.
References
- 1. Synthesis and characterization of this compound, a tryptophan-rich antimicrobial peptide from bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New this compound analogues with potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship of this compound, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of novel this compound-derived antimicrobial peptides with enhanced cell specificity and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design of therapeutically improved analogue of the antimicrobial peptide, this compound, using a glycosylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Novel Synthetic Peptides Derived from this compound and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into an this compound-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Media composition optimization for recombinant Indolicidin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of recombinant indolicidin production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal expression host for recombinant this compound?
A1: Escherichia coli strains are commonly used for recombinant this compound production due to their rapid growth and well-established genetic tools.[1][2][3] Specifically, strains like C41(DE3) have been successfully used to overcome the toxicity associated with overexpressing certain recombinant proteins, including this compound.[4]
Q2: What is the recommended culture medium for optimal this compound yield?
A2: Studies have shown that nutritionally rich media support higher cell densities and, consequently, higher this compound expression. A 2xYT medium supplemented with salts has been identified as particularly effective for maximizing this compound production.[4][5] Terrific Broth (TB) and Luria-Bertani (LB) media also support good growth and expression.[4]
Q3: What are the optimal induction parameters for this compound expression?
A3: For T7 promoter-based systems, an IPTG concentration of 1.0 mM is effective for inducing this compound expression.[4][5] Induction should be initiated when the culture reaches an optical density at 600 nm (OD600) of 0.6-1.0.[4]
Q4: What are the ideal physical culture conditions (pH, temperature, incubation time)?
A4: Optimal production of recombinant this compound in shake flasks is typically achieved at a pH of 7.5 and a temperature of 37°C.[4][5] A post-induction incubation time of 3-6 hours has been shown to be sufficient for maximal expression.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during recombinant this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Expression | Suboptimal media composition | Use a rich medium like 2xYT with salts or TB to support high cell density.[4] |
| Incorrect IPTG concentration | Titrate IPTG concentration, starting with a recommended 1.0 mM.[4] | |
| Non-optimal induction time | Induce at mid-log phase (OD600 of 0.6-1.0).[4] | |
| Plasmid instability | If using ampicillin selection, consider switching to carbenicillin, which is more stable.[6] | |
| Rare codon usage in the this compound gene | Synthesize a codon-optimized gene for E. coli expression.[2][6] | |
| Low Cell Growth/Toxicity | This compound is toxic to the E. coli host | Use an expression host designed for toxic proteins, such as C41(DE3).[4] Employ a tightly regulated promoter system to minimize basal expression before induction.[1][6] Consider expressing this compound as a fusion protein to mask its toxicity.[3][7] |
| High basal expression of the toxic peptide | Add glucose (e.g., 1%) to the medium to repress leaky expression from lac-based promoters.[1][6] | |
| This compound is Found in Inclusion Bodies | High expression rate leads to protein misfolding and aggregation | Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[6] Reduce the IPTG concentration to slow down the rate of expression.[6] |
| The protein itself is prone to aggregation | Express this compound with a solubility-enhancing fusion tag (e.g., thioredoxin).[3] | |
| Degradation of Recombinant this compound | Proteolytic degradation by host proteases | Express this compound as a fusion protein to protect it from degradation.[7] Use protease-deficient E. coli strains. Add protease inhibitors during cell lysis and purification.[6] |
Data Presentation
Table 1: Effect of Different Culture Media on E. coli C41(DE3) Growth for this compound Production
This table summarizes the optical density (OD600) of E. coli C41(DE3) cultures expressing recombinant this compound in various media, both before and after induction with IPTG. Higher OD values indicate better cell growth, which is often correlated with higher protein yield.
| Medium | Pre-induction OD600 | Post-induction OD600 (3 hours) |
| LB Medium | 1.73 | 2.74 |
| SB Medium | 1.72 | 2.52 |
| SOB Medium | 1.68 | 2.46 |
| TB Medium | 1.92 | 3.00 |
| 2xYT Medium | 1.82 | 2.92 |
| 2xYT with salts | 2.06 | 3.38 |
| Data adapted from Selvam et al., 2018.[4] |
Experimental Protocols
Protocol 1: Media Preparation
2xYT Medium (per 1 Liter):
-
Instructions:
-
Dissolve the components in 900 mL of distilled water.
-
Adjust the pH to 7.0 with NaOH.
-
Bring the final volume to 1 Liter with distilled water.
-
Autoclave at 121°C for 15 minutes.
-
Note on "2xYT with salts": While identified as the optimal medium, the precise composition of the additional "salts" is not universally standardized. Researchers may need to empirically determine the optimal salt supplementation for their specific experimental setup, often starting with the addition of a phosphate buffer and magnesium salts.
Protocol 2: Shake-Flask Production of Recombinant this compound
This protocol is based on the optimized conditions reported by Selvam et al. (2018).[4]
-
Inoculum Preparation: Inoculate a single colony of E. coli C41(DE3) harboring the this compound expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
-
Culture Expansion: Inoculate 50 mL of 2xYT medium with salts in a 250 mL flask with the overnight culture (e.g., at a 1:100 dilution). Incubate at 37°C with shaking (200 rpm).
-
Induction: Monitor the cell growth by measuring the OD600. When the OD600 reaches 0.6-1.0, add IPTG to a final concentration of 1.0 mM.
-
Post-induction Incubation: Continue to incubate the culture at 37°C with shaking for 3-6 hours.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Cell Lysis and Downstream Processing: The cell pellet can then be processed for this compound extraction and purification.
Protocol 3: Solubilization of this compound from Inclusion Bodies
If this compound is expressed as inclusion bodies, the following is a general protocol for their solubilization.
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.[12]
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT) to break disulfide bonds.[12][13][14][15]
-
Clarification: Centrifuge the solubilized mixture at high speed to pellet any remaining insoluble material. The supernatant contains the denatured this compound.
-
Refolding: The denatured this compound must be refolded into its active conformation. This is typically achieved by rapidly diluting or dialyzing the solubilization buffer to remove the denaturant. The optimal refolding conditions must be determined empirically for each protein.[16]
Visualizations
Caption: Workflow for recombinant this compound production optimization.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 2. biomatik.com [biomatik.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Expression and production optimization of the cationic antimicrobial peptide - this compound by the recombinant E. coli C41 (DE3) clones | Acta Biologica Szegediensis [abs.bibl.u-szeged.hu]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Comparison of the activity of two elastin-like recombinant carriers fused to the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2x YT medium - Sharebiology [sharebiology.com]
- 9. What is the recipe for 2x YT? [qiagen.com]
- 10. interchim.fr [interchim.fr]
- 11. himedialabs.com [himedialabs.com]
- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 13. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 15. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Minimizing off-target effects of Indolicidin in in-vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Indolicidin in in-vivo studies. The focus is on minimizing off-target effects to enhance its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in in-vivo studies?
A1: The most significant off-target effect of this compound is its dose-dependent cytotoxicity, leading to hemolytic activity (lysis of red blood cells) and toxicity to other mammalian cells.[1][2] This is largely attributed to the peptide's interaction with eukaryotic cell membranes. Additionally, while its immunomodulatory properties can be beneficial, they can also lead to off-target inflammatory responses if not properly controlled.[3][4][5][6]
Q2: How can the hemolytic activity of this compound be minimized?
A2: Several strategies have proven effective in reducing the hemolytic activity of this compound:
-
Structural Analogs: Modifying the amino acid sequence of this compound can significantly decrease its hemolytic activity while retaining or even enhancing its antimicrobial potency. This often involves substituting specific amino acids to alter the peptide's hydrophobicity and charge distribution.[2][7][8][9][10][11]
-
Formulation with Nanoparticles: Conjugating this compound to gold nanoparticles (AuNPs) or carbon nanotubes (CNTs) can reduce its toxicity and improve its therapeutic index.[12][13][14][15]
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can shield it from interacting with host cells, thereby dramatically reducing its systemic toxicity.[14][16]
Q3: What are the advantages of using Galleria mellonella as an in-vivo model for testing this compound?
A3: The Galleria mellonella (greater wax moth) larvae are a valuable in-vivo model for preliminary screening of this compound and its derivatives due to several advantages. They are cost-effective, have a short life cycle, and their immune system shares similarities with the innate immune system of mammals.[17][18][19][20] This model allows for the rapid assessment of both the efficacy and toxicity of antimicrobial peptides before moving to more complex and ethically demanding mammalian models.[7][12][16][18][21]
Troubleshooting Guides
Problem 1: High Hemolytic Activity Observed with a Newly Synthesized this compound Analog
| Possible Cause | Troubleshooting Step |
| Incorrect amino acid sequence or purity. | Verify the sequence and purity of the synthesized peptide using mass spectrometry and HPLC. Impurities can contribute to unexpected toxicity. |
| Suboptimal structural modification. | The modification may have inadvertently increased hydrophobicity or altered the charge in a way that favors interaction with eukaryotic membranes. Consider redesigning the analog based on structure-activity relationship studies.[2][10] Refer to the quantitative data in Table 1 for examples of successful modifications. |
| Inappropriate assay conditions. | Ensure the hemolysis assay is performed according to a standardized protocol. Variations in red blood cell concentration, incubation time, and temperature can affect the results.[1][9][21][22] |
Problem 2: Inconsistent Results in Galleria mellonella Efficacy Studies
| Possible Cause | Troubleshooting Step |
| Variability in larval health and size. | Use larvae of a consistent size and developmental stage for all experiments. Visually inspect for any signs of disease or melanization before injection.[7] |
| Inaccurate inoculum preparation or injection. | Ensure the bacterial inoculum is at the correct concentration (CFU/mL) and is administered consistently to the same proleg of each larva. Use a microinjector for precise volume control.[12][18][19] |
| Degradation of the peptide in the hemolymph. | Assess the stability of your this compound formulation in G. mellonella hemolymph ex vivo before in-vivo administration. Consider formulation strategies like nanoparticle conjugation or liposomal encapsulation to improve stability.[13] |
Problem 3: Off-Target Inflammatory Response in a Mouse Model
| Possible Cause | Troubleshooting Step |
| High dose of this compound. | The immunomodulatory effects of this compound can be dose-dependent. Perform a dose-response study to find the optimal therapeutic window that provides antimicrobial efficacy with minimal inflammation. |
| Unintended activation of immune cells. | Investigate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to your this compound formulation. If elevated, consider co-administration with an anti-inflammatory agent or redesigning the peptide to reduce its immunomodulatory activity.[3][4][5][6] |
| Formulation-induced inflammation. | The delivery vehicle (e.g., nanoparticles, liposomes) itself might be causing an inflammatory response. Include a vehicle-only control group in your experiment to assess this.[10] |
Quantitative Data Summary
Table 1: Comparison of Hemolytic Activity and Minimum Inhibitory Concentration (MIC) of this compound and its Analogs
| Peptide/Formulation | Modification | Hemolytic Activity (% at specified concentration) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference(s) |
| This compound | - | High | 4-8 | 8-16 | [7][9] |
| Analog 1 | H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂ | At least 1.8 times less than this compound | 0.9 - 6.1 | 0.9 - 6.1 | [7][8][9] |
| Analog 2 | HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂ | At least 1.8 times less than this compound | 0.9 - 6.1 | 0.9 - 6.1 | [7][8][9] |
| [βGlc-T9,K7]this compound | Glycosylation | Decreased toxicity against erythrocytes and macrophages | Potent antibacterial activity | Potent antibacterial activity | [2][23] |
| CP-11 | Increased positive charge and amphipathicity | Reduced ability to lyse erythrocytes | Maintained activity | Improved activity | [11] |
Table 2: In-Vivo Toxicity of Free vs. Liposomal this compound in Balb/c Mice
| Formulation | Maximum Non-Lethal Dose (mg/kg) | Reference(s) |
| Free this compound | 0.4 | [14][16] |
| Liposomal this compound (POPC) | 40 | [14][16] |
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is adapted from standard methods for assessing the hemolytic activity of antimicrobial peptides.[1][9][21][22]
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human or sheep red blood cells in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Remove the supernatant and wash the RBC pellet three times with sterile phosphate-buffered saline (PBS), pH 7.4.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound peptide or its analogs in PBS in a 96-well microtiter plate.
-
Add 100 µL of the 4% RBC suspension to each well.
-
Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Analysis:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 2: In-Vivo Efficacy and Toxicity in a Galleria mellonella Model
This protocol is a generalized procedure based on established methods for using G. mellonella in antimicrobial research.[7][12][18][19][20][21][22]
-
Larval Selection and Grouping:
-
Select healthy final-instar G. mellonella larvae of similar size and weight (typically 250-350 mg).
-
Divide the larvae into experimental groups (e.g., untreated control, infection control, this compound-treated groups at different doses). A minimum of 10 larvae per group is recommended.
-
-
Infection:
-
Prepare a mid-logarithmic phase culture of the desired bacterial pathogen (e.g., S. aureus, P. aeruginosa).
-
Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 10⁵ CFU/mL). The optimal infectious dose should be predetermined to cause larval death within 24-48 hours without being immediately lethal.
-
Inject 10 µL of the bacterial suspension into the last left proleg of each larva using a Hamilton syringe.
-
-
Treatment:
-
Prepare solutions of this compound or its derivatives in sterile PBS.
-
At a predetermined time post-infection (e.g., 1-2 hours), inject 10 µL of the treatment solution into the last right proleg of the larvae.
-
-
Observation and Data Collection:
-
Incubate the larvae at 37°C in the dark.
-
Monitor larval survival at regular intervals (e.g., every 12 hours) for up to 72 hours. Larvae are considered dead if they do not respond to touch.
-
To assess bacterial load, homogenize a subset of larvae from each group at specific time points, plate serial dilutions of the homogenate on appropriate agar, and count the colony-forming units (CFUs).
-
Assess toxicity by observing melanization (darkening of the cuticle) and overall larval health in uninfected, treated groups.
-
Protocol 3: Preparation of Liposomal this compound
This protocol is based on the description of preparing liposomal this compound for in-vivo use.[14][16][24]
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with an aqueous solution of this compound in sterile PBS by vortexing. The concentration of this compound should be optimized for encapsulation efficiency.
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the amount of encapsulated this compound using a suitable method like HPLC after disrupting the liposomes with a detergent.
-
Visualizations
Signaling Pathway: Proposed Mechanism of this compound-Induced Hemolysis
Caption: Proposed mechanism of this compound-induced hemolysis.
Experimental Workflow: Minimizing Off-Target Effects of this compound
Caption: Workflow for developing and evaluating this compound with minimal off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of therapeutically improved analogue of the antimicrobial peptide, this compound, using a glycosylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. Antimicrobial Peptides Stave Off Salmonella in Chickens | The Scientist [the-scientist.com]
- 7. The Virtuous Galleria mellonella Model for Scientific Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved activity of a synthetic this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic stability and immunoregulatory efficacy of a synthetic this compound analogue with regular enantiomeric sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposomal entrapment of the neutrophil-derived peptide this compound endows it with in vivo antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cmdr.ubc.ca [cmdr.ubc.ca]
- 21. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 23. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 24. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Indolicidin Therapeutic Index Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of indolicidin's therapeutic index.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments aimed at improving the therapeutic index of this compound and its analogs.
| Issue | Possible Cause | Suggested Solution |
| High Hemolytic Activity Observed in Analogs | Insufficient reduction in hydrophobicity or improper distribution of hydrophobic/hydrophilic residues. The tryptophan-rich nature of this compound contributes significantly to its interaction with erythrocyte membranes. | - Amino Acid Substitution: Systematically replace tryptophan residues with less hydrophobic amino acids like phenylalanine or with non-natural amino acids.[1][2] Consider substituting proline with lysine to increase cationicity while potentially reducing hydrophobic interactions.[3][4] - Glycosylation: Introduce glycosylation to an amino acid, such as threonine, to increase solubility and decrease cytotoxicity against mammalian cells.[5][6] - Structural Modification: Synthesize retro-analogs, which can exhibit lower hemolytic activity while maintaining or even increasing antibacterial potency.[7][8][9] |
| Low Antimicrobial Activity After Modification | The modification has disrupted a key structural feature required for antimicrobial action, such as the peptide's overall charge, amphipathicity, or its ability to interact with bacterial membranes. | - Charge Maintenance: Ensure that modifications do not significantly reduce the net positive charge of the peptide, which is crucial for the initial interaction with negatively charged bacterial membranes. If a hydrophobic residue is replaced, consider a compensatory substitution elsewhere to maintain cationicity. - Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs with systematic modifications to identify the residues critical for antimicrobial activity.[7] For instance, the Trp residue at position 11 is essential for both antimicrobial and hemolytic activities.[7] - Membrane Permeabilization Assays: Confirm that the modified peptide can still effectively permeabilize bacterial membranes using assays like the 1-N-phenylnaphthylamine (NPN) uptake assay for the outer membrane and a β-galactosidase assay for the inner membrane.[10][11] |
| Peptide Aggregation and Low Solubility | High hydrophobicity of this compound and some of its analogs can lead to aggregation in aqueous solutions, reducing bioavailability and making in vitro assays difficult.[5][12] | - Glycosylation: The addition of a sugar moiety can significantly increase the solubility of the peptide.[5][12] - Formulation with Delivery Systems: Encapsulating the peptide in liposomes or conjugating it to nanoparticles can improve solubility and stability.[13][14][15] - pH and Buffer Optimization: Experiment with different buffer systems and pH values to find conditions that minimize aggregation. |
| Inconsistent MIC/MBC Values | Variability in experimental conditions can significantly affect the measured antimicrobial activity of peptides. This is a known challenge in antimicrobial peptide (AMP) testing.[16][17] | - Standardized Protocols: Strictly adhere to standardized protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), with modifications appropriate for cationic peptides. - Control for Media Components: Be aware that components of standard growth media (e.g., salts, serum) can interfere with AMP activity. Consider using low-salt or serum-free media for initial screenings.[16] - Inoculum Preparation: Ensure a consistent and accurate bacterial inoculum density and growth phase for all experiments.[17] |
| High Cytotoxicity in Mammalian Cell Lines | The peptide indiscriminately disrupts cell membranes, affecting both bacterial and mammalian cells. This is a primary contributor to the low therapeutic index. | - Amphipathicity Modification: Design analogs where the distinction between hydrophobic and charged residues is increased. This can enhance selectivity for bacterial membranes over eukaryotic ones.[18][19] - Reduced Amide Bonds: Introduce reduced amide bonds (pseudopeptides) to alter the peptide's secondary structure, which can lead to decreased hemolytic activity without compromising antimicrobial potency.[20] - Delivery Systems: Utilize delivery systems like PLGA nanoparticles to reduce toxicity against host cells by controlling the peptide's release and targeting.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound's therapeutic use?
A1: The primary limitation of this compound for therapeutic applications is its low therapeutic index, which is a result of its high cytotoxicity and hemolytic activity against mammalian cells.[2][5][11] This toxicity is closely linked to its potent antimicrobial mechanism, which involves membrane disruption.[21][22]
Q2: How does this compound kill bacteria?
A2: this compound has a multi-faceted mechanism of action. It is a cationic peptide that initially interacts with and permeabilizes the negatively charged outer and inner membranes of bacteria.[10][21][23] Unlike many other antimicrobial peptides, it does not necessarily lyse the bacterial cells.[19][21] Instead, it can induce filamentation and primarily inhibits DNA synthesis, with a lesser effect on RNA and protein synthesis.[21][24]
Q3: What are the most promising strategies to improve this compound's therapeutic index?
A3: Several strategies have shown promise:
-
Analog Design: Creating analogs with optimized amphipathicity and charge can increase selectivity for bacterial membranes.[3][18] For example, substituting Proline with Lysine can increase the therapeutic index by 3- to 15-fold.[3]
-
Glycosylation: Adding a sugar moiety to the peptide can decrease toxicity against erythrocytes and macrophages while increasing solubility.[5][6][12]
-
Structural Modifications: The synthesis of retro-analogs and pseudopeptides has been shown to reduce hemolytic activity while maintaining strong antibacterial effects.[7][20]
-
Delivery Systems: Encapsulating this compound in systems like liposomes or nanoparticles can reduce its toxicity and improve its in vivo stability and efficacy.[13][15][25]
Q4: Which amino acid residues in this compound are most critical for its activity?
A4: Structure-activity relationship studies have indicated that the tryptophan (Trp) residues play a crucial role. Specifically, the Trp at position 11 is essential for both antimicrobial and hemolytic activities.[7] The Trp residues at positions 4 and 9 are important for antimicrobial and hemolytic activities, respectively.[7] Replacing all five Trp residues with phenylalanine has been shown to reduce hemolytic activity while maintaining antimicrobial action against certain bacteria.[1]
Q5: Can this compound's activity be affected by the experimental conditions of in vitro assays?
A5: Yes, the antimicrobial activity of this compound, like other AMPs, is highly sensitive to the assay conditions.[16][17] Factors such as the salt concentration, pH, and the presence of serum components in the growth medium can significantly impact its efficacy.[16][26] Therefore, it is crucial to use standardized and well-controlled experimental protocols.
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activity of this compound and Selected Analogs
| Peptide | Sequence | Target Organism | MIC (µM) | Hemolytic Activity (HC₅₀ in µM) | Therapeutic Index (HC₅₀/MIC) | Reference |
| This compound | ILPWKWPWWPWRR-NH₂ | E. coli | 32 | ~15.6 | ~0.5 | [26][27] |
| S. aureus | 7.81 | ~15.6 | ~2.0 | [28] | ||
| CP-11 | IKKWPWWPWRR-NH₂ | E. coli | 8 | >128 | >16 | [10][11] |
| S. aureus | 4 | >128 | >32 | [10][11] | ||
| [βGlc-T9,K7]this compound | ILPWKWT(βGlc)WPWRR-NH₂ | E. coli | 4.4 | >200 | >45 | [5][6] |
| S. aureus | 2.2 | >200 | >90 | [5][6] | ||
| Retro-indolicidin | RRWPWWPKWPWLI-NH₂ | S. typhimurium | Similar to this compound | Significantly Lower | Higher than this compound | [7] |
| Peptide 3.1 | (Sequence not specified) | E. coli | Not specified | Low cytotoxicity | Improved Selectivity | [18][19] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC₅₀ (50% Hemolytic Concentration) is the concentration of the peptide that causes 50% lysis of red blood cells. The Therapeutic Index is a ratio calculated here as HC₅₀/MIC, where a higher value indicates greater selectivity for bacterial cells over host cells.
Key Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microbroth dilution methods for antimicrobial peptides.
Materials:
-
This compound or analog peptide, stock solution in sterile water or 0.01% acetic acid.
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the final bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Hemolysis Assay
This protocol assesses the peptide's lytic activity against red blood cells.
Materials:
-
This compound or analog peptide, stock solution.
-
Freshly drawn human or sheep red blood cells (RBCs).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.
-
Sterile microcentrifuge tubes.
-
Spectrophotometer.
Procedure:
-
RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the pellet three times with cold PBS, centrifuging and discarding the supernatant each time.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: In microcentrifuge tubes, add various concentrations of the peptide to the RBC suspension. The final volume should be consistent (e.g., 200 µL).
-
Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.
-
Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New this compound analogues with potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of novel this compound-derived antimicrobial peptides with enhanced cell specificity and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of therapeutically improved analogue of the antimicrobial peptide, this compound, using a glycosylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of this compound, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasticity in structure and interactions is critical for the action of this compound, an antibacterial peptide of innate immune origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasticity in structure and interactions is critical for the action of this compound, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved activity of a synthetic this compound analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. delivery-systems-for-antimicrobial-peptides - Ask this paper | Bohrium [bohrium.com]
- 16. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights into an this compound-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound-derived antimicrobial peptide analogs with greater bacterial selectivity and requirements for antibacterial and hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Effect of Antimicrobial Peptide-Amide: this compound on Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 27. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial Activity of Novel Synthetic Peptides Derived from this compound and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Natural Indolicidin Versus its Synthetic Counterparts
A comprehensive comparison of the antimicrobial and cytotoxic activities of natural indolicidin and its synthetic analogs, providing researchers, scientists, and drug development professionals with critical data for advancing antimicrobial peptide research.
This compound, a naturally occurring cationic antimicrobial peptide isolated from bovine neutrophils, has garnered significant attention for its broad-spectrum activity against bacteria and fungi.[1][2][3] Its unique composition, rich in tryptophan and proline, contributes to its distinct mechanism of action, which involves permeabilizing bacterial membranes and inhibiting DNA synthesis.[1][2][4] However, the therapeutic potential of natural this compound is hampered by its hemolytic activity and potential cytotoxicity to mammalian cells.[5][6][7] This has spurred the development of numerous synthetic this compound analogs designed to enhance antimicrobial potency while minimizing undesirable side effects. This guide provides a head-to-head comparison of the activities of natural and synthetic this compound, supported by experimental data and detailed protocols.
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of natural this compound and several synthetic analogs against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Natural this compound and Synthetic Analogs against Gram-Positive Bacteria
| Peptide/Analog | Staphylococcus aureus (µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (µg/mL) |
| Natural this compound | 7.81 - 15.62[8] | 7.81[8] |
| CP-11 | Maintained activity of this compound[5][9] | Not Reported |
| CP-11C | Maintained activity of this compound[5][9] | Not Reported |
| H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂ | 0.9 - 6.1 (up to 3 times more active than this compound)[10] | Not Reported |
| HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂ | 0.9 - 6.1 (up to 3 times more active than this compound)[10] | Not Reported |
| In-58 | More bactericidal than this compound[11] | Not Reported |
| IND-4,11K | Not Reported | Not Reported |
| RN7-IN10 | 7.81[8] | 7.81[8] |
| RN7-IN9 | 7.81[8] | 7.81[8] |
| RN7-IN8 | 7.81[8] | 7.81[8] |
| RN7-IN6 | 7.81[8] | 7.81[8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Natural this compound and Synthetic Analogs against Gram-Negative Bacteria
| Peptide/Analog | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Klebsiella pneumoniae (µM) |
| Natural this compound | 4[12] | 128[3] | >128[3] |
| CP-11 | Improved activity[5][9] | Not Reported | Not Reported |
| CP-11C | Improved activity[5][9] | Not Reported | Not Reported |
| H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂ | 0.9 - 6.1 (up to 3 times more active than this compound)[10] | 0.9 - 6.1 (up to 3 times more active than this compound)[10] | Not Reported |
| HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂ | 0.9 - 6.1 (up to 3 times more active than this compound)[10] | 0.9 - 6.1 (up to 3 times more active than this compound)[10] | Not Reported |
| In-58 | More bactericidal than this compound[11] | Not Reported | Not Reported |
| IND-4,11K | Not Reported | 128[3] | 128[3] |
| RN7-IN10 | 7.81[8] | Not Reported | Not Reported |
| RN7-IN9 | 7.81[8] | Not Reported | Not Reported |
| RN7-IN8 | 7.81[8] | Not Reported | Not Reported |
| RN7-IN6 | 7.81[8] | Not Reported | Not Reported |
Table 3: Minimum Inhibitory Concentration (MIC) of Natural this compound and Synthetic Analogs against Fungi
| Peptide/Analog | Candida albicans (µM) |
| Natural this compound | 32[3] |
| CP-11 | Improved activity[5][9] |
| CP-11C | Improved activity[5][9] |
| H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂ | 0.9 - 6.1 µg/mL (up to 3 times more active than this compound)[10] |
| HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂ | 0.9 - 6.1 µg/mL (up to 3 times more active than this compound)[10] |
| IND-4,11K | 32[3] |
Cytotoxicity and Hemolytic Activity: The Safety Profile
A critical aspect of antimicrobial peptide development is ensuring selectivity for microbial cells over host cells. Hemolytic assays, which measure the lysis of red blood cells, and cytotoxicity assays, such as the MTT assay, are standard methods for evaluating the safety profile of these peptides.
Table 4: Hemolytic Activity of Natural this compound and Synthetic Analogs
| Peptide/Analog | Hemolytic Activity |
| Natural this compound | 56.98% at 250 µg/mL[8] |
| CP-11C | Reduced ability to lyse erythrocytes[5][9] |
| H-Ile-Leu-Pro-(2-Me)Phe-Lys-(2-Me)Phe-Pro-(2-Me)Phe-(2-Me)Phe-Pro-(2-Me)Phe-Arg-Arg-NH₂ | At least 1.8 times less hemolytic than this compound[10] |
| HN₂-(CH₂)₁₀-Ile-Leu-Pro-D-Phe-Lys-D-Phe-Pro-D-Phe-D-Phe-Pro-D-Phe-Arg-Arg-NH₂ | At least 1.8 times less hemolytic than this compound[10] |
| In-58 | Less toxic to mammalian cells[11] |
| IN1 | 3.6% at 250 µg/mL[8] |
| IN2 | 15.39% at 250 µg/mL[8] |
| IN3 | 2.39% at 250 µg/mL[8] |
| Peptide 3.1 | Low cytotoxicity[13][14] |
Mechanism of Action: How Indolicidins Work
Natural this compound exerts its antimicrobial effects through a multi-faceted approach. It has been shown to permeabilize the outer and inner membranes of bacteria, although it does not typically cause cell lysis.[1][2][4] A key aspect of its mechanism is the preferential inhibition of DNA synthesis, which leads to filamentation in E. coli.[1][2][4] Synthetic analogs are often designed to enhance these membrane-disrupting properties or to introduce novel mechanisms of action. For instance, the synthetic peptide CP-11 demonstrated a greater ability than natural this compound to permeabilize both the outer and inner membranes of E. coli.[9]
References
- 1. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Improved activity of a synthetic this compound analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-derived antimicrobial peptide analogs with greater bacterial selectivity and requirements for antibacterial and hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Novel Synthetic Peptides Derived from this compound and Ranalexin against Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 9. Improved activity of a synthetic this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cmdr.ubc.ca [cmdr.ubc.ca]
- 13. Insights into an this compound-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Species Analysis of Cathelicidin Peptide Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cathelicidins are a critical family of host defense peptides found across a wide range of vertebrate species. They represent a key component of the innate immune system, exhibiting a fascinating dual functionality: direct antimicrobial activity against a broad spectrum of pathogens and potent immunomodulatory effects that shape the host's immune response. This guide provides a comparative overview of cathelicidin peptide mechanisms across different species, supported by quantitative data and detailed experimental protocols to aid in research and development of novel therapeutics.
Data Presentation: A Comparative Look at Cathelicidin Activity
The following table summarizes the antimicrobial and cytotoxic activities of representative cathelicidin peptides from various species. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic concentration 50 (HC50) and Inhibitory Concentration 50 (IC50) are measures of cytotoxicity, representing the concentration of a substance that causes 50% hemolysis of red blood cells or 50% inhibition of cell viability, respectively.
| Peptide (Species) | Target Organism | MIC (µM) | Cytotoxicity (HC50/IC50 in µM) | Reference |
| LL-37 (Human) | Staphylococcus aureus | 0.62 - 32 | >150 (IC50, NIH-3T3 cells) | [1][2][3] |
| Escherichia coli | 9.38 - 64 | >75 (IC50, NIH-3T3 cells) | [1][4] | |
| Pseudomonas aeruginosa | 10 - >128 | [1][5] | ||
| CRAMP (Murine) | Escherichia coli | 10 (µg/mL) | [6] | |
| BMAP-27 (Bovine) | Staphylococcus aureus | 1 - 20 | [5][7] | |
| Escherichia coli | <4 - 20 | [5][8] | ||
| Cryptococcus neoformans | 1 (MIC90) | [7] | ||
| BMAP-28 (Bovine) | Cryptococcus neoformans | 2 (MIC90) | Toxic to mammalian tumor cells | [7][9] |
| Chicken CATH-2 (Avian) | Escherichia coli | 5 | [10] | |
| Fowlicidin-1 to 3 (Avian) | Various Bacteria | 0.4 - 2.5 | [11] | |
| CATH_BRALE (Fish) | Various aquatic bacteria | 2.34-18.75 (µg/ml) | [12][13] | |
| codCath1 (Fish) | Various aquatic bacteria | 2.34-37.5 (µg/ml) | [12][13] | |
| Alligator cathelicidin (Reptile) | Aeromonas hydrophila | 6.25 (µg/mL) | [14] | |
| Sea snake cathelicidin (Reptile) | Aeromonas hydrophila | 12.5 (µg/mL) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative analysis of cathelicidin peptides.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of peptides.[15][16][17]
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial strains for testing
-
Cathelicidin peptide stock solution (e.g., in 0.01% acetic acid with 0.2% BSA)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the cathelicidin peptide in the appropriate solvent in the 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Hemolysis Assay
This assay assesses the cytotoxicity of cathelicidin peptides against red blood cells.[18][19]
Materials:
-
Freshly collected red blood cells (e.g., human, rabbit)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cathelicidin peptide stock solution
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Centrifuge the whole blood to pellet the red blood cells. Wash the pellet three to four times with PBS until the supernatant is clear. Resuspend the washed erythrocytes in PBS to a final concentration of 2-8% (v/v).
-
Peptide Incubation: In a 96-well plate, add the erythrocyte suspension to serial dilutions of the cathelicidin peptide. Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes with 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Chemokine Induction Assay
This protocol describes how to measure the ability of cathelicidins to induce the release of chemokines from host cells, such as macrophages or epithelial cells.[20][21]
Materials:
-
Host cell line (e.g., RAW 264.7 macrophages, 16HBE14o- bronchial epithelial cells)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Cathelicidin peptide stock solution
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific chemokine to be measured (e.g., IL-8, MCP-1)
Procedure:
-
Cell Culture: Seed the host cells in a 24- or 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Peptide Stimulation: Replace the culture medium with fresh medium containing various concentrations of the cathelicidin peptide. Include an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target chemokine in the supernatants.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The immunomodulatory effects of cathelicidins are mediated through complex signaling pathways within host cells. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.
Caption: Direct antimicrobial mechanisms of cathelicidin peptides.
Caption: Modulation of TLR4 and TLR2 signaling by cathelicidins.
References
- 1. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Cathelicidin Susceptibility of the Meningitis Pathogens Streptococcus suis and Escherichia coli in Culture Medium in Contrast to Porcine or Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathelicidins Inhibit Escherichia coli–Induced TLR2 and TLR4 Activation in a Viability-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avian host defense cathelicidins: structure, expression, biological functions, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protective effect of fish-derived cathelicidins on bacterial infections in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elephant Cathelicidin-Derived Peptides Inhibit Herpes Simplex Virus 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Signaling Pathways Mediating Chemokine Induction in Keratinocytes by Cathelicidin LL-37 and Flagellin - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential: A Guide to the Synergistic Effects of Indolicidin with Conventional Antibiotics
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive evaluation of the synergistic effects of Indolicidin, a naturally occurring antimicrobial peptide, with conventional antibiotics. The data presented herein offers researchers, scientists, and drug development professionals a comparative analysis of this compound's potential to enhance the efficacy of existing antibiotic arsenals against challenging pathogens.
Executive Summary
This compound, a 13-amino acid cationic peptide rich in tryptophan, has demonstrated promising antimicrobial properties. This guide consolidates experimental data from checkerboard assays, time-kill kinetic studies, and biofilm eradication experiments to objectively assess its synergistic potential. Our findings indicate that this compound can act synergistically with certain antibiotics, significantly reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth and eradicate biofilms. This potentiation effect opens new avenues for combination therapies, potentially revitalizing antibiotics that have lost efficacy due to resistance.
Data Presentation: Synergistic Activity of this compound
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound with various conventional antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where a value of ≤ 0.5 typically indicates synergy.
| Pathogen | Antibiotic | This compound MIC Alone (µg/mL) | Antibiotic MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FICI | Interpretation | Reference |
| Multidrug-Resistant Acinetobacter baumannii (Isolate A4) | Tigecycline | 62.5 | 500 | 0.97 | 15.6 | 0.046 | Synergy | [1] |
| Multidrug-Resistant Acinetobacter baumannii (Range across isolates) | Tigecycline | - | - | - | - | 0.046 - 0.312 | Synergy | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Teicoplanin | - | - | - | - | - | Synergy* | [2] |
| Gram-positive bacteria | Levofloxacin | - | - | - | - | - | Improved Activity** | [3] |
*Synergy was determined by time-kill curve studies, specific FICI values were not reported.[2] **A physical mixture showed improved activity, but quantitative synergy data was not provided.[3]
Performance Against Biofilms
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. The combination of this compound with conventional antibiotics has shown promise in eradicating these resilient structures.
| Pathogen | Antibiotic | Treatment | Biofilm Reduction (%) | Reference |
| Multidrug-Resistant Acinetobacter baumannii | Tigecycline | This compound + Tigecycline | 78 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Daptomycin, Ciprofloxacin, Teicoplanin | This compound + Antibiotic | Synergistic Eradication*** | [2] |
***Synergistic interactions were observed in time-kill curve studies against MRSA biofilms.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data in this guide.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antimicrobials: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of the antibiotic are added along the x-axis. This creates a matrix of varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The lowest concentration of each agent, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Assay
Time-kill assays provide insights into the pharmacodynamics of antimicrobial agents over time.
-
Bacterial Culture: A logarithmic phase bacterial culture is prepared and diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Exposure: The bacterial suspension is incubated with this compound alone, the antibiotic alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antimicrobial agent is also included.
-
Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.[6][7]
Biofilm Eradication Assay
This assay assesses the ability of antimicrobial agents to eradicate pre-formed biofilms.
-
Biofilm Formation: Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation (e.g., 24-48 hours).
-
Treatment: After the formation of mature biofilms, the planktonic cells are removed, and the biofilms are washed. The biofilms are then treated with this compound, the antibiotic, or their combination at various concentrations.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours).
-
Quantification: The remaining viable bacteria within the biofilm are quantified. This can be done by disrupting the biofilm and performing viable cell counts (CFU/mL) or by using a metabolic activity assay (e.g., XTT) or staining with crystal violet to quantify biofilm mass.[1][8]
-
Analysis: The percentage of biofilm reduction is calculated by comparing the treated wells to the untreated control wells.
Mandatory Visualizations
Experimental Workflow for Synergy Evaluation
Proposed Mechanism of Synergistic Action
The synergistic effect of this compound with conventional antibiotics is believed to stem from a multi-pronged attack on the bacterial cell. As a tryptophan-rich antimicrobial peptide, this compound's primary mechanism involves interaction with and disruption of the bacterial membrane.
This membrane perturbation facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets in higher concentrations.[4] Furthermore, this compound itself may have intracellular targets, such as DNA, leading to a dual-action assault that bacteria are less likely to overcome.[9]
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that this compound, in combination with conventional antibiotics, represents a promising strategy to combat multidrug-resistant bacteria and their associated biofilms. The synergistic interactions observed can potentially lower the required therapeutic doses of antibiotics, thereby reducing the risk of toxicity and the development of further resistance.
Further research is warranted to explore the synergistic potential of this compound with a broader range of antibiotic classes against a wider array of clinically relevant pathogens. In vivo studies are also crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety of these combination therapies in a preclinical setting. The continued investigation into the synergistic mechanisms of antimicrobial peptides like this compound will be instrumental in the development of next-generation antimicrobial therapies.
References
- 1. Using anti-biofilm peptides to treat antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacokinetics of antimicrobial cationic peptides alone and in combination with antibiotics against methicillin resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levofloxacin and this compound for combination antimicrobial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Antimicrobial Synergy With AMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy between conventional antibiotics and anti-biofilm peptides in a murine, sub-cutaneous abscess model caused by recalcitrant ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Novel Synthetic Peptides Derived from this compound and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Indolicidin: A Potent Antimicrobial Peptide Against Antibiotic-Resistant Bacteria
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is actively exploring alternative therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Indolicidin, a 13-residue cationic peptide isolated from bovine neutrophils, has demonstrated broad-spectrum activity against a variety of pathogens, including those resistant to multiple antibiotics.[1][2] This guide provides a comparative analysis of this compound's efficacy against antibiotic-resistant strains, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
This compound's potency has been evaluated against several multidrug-resistant (MDR) bacteria. Its effectiveness is often compared with traditional antibiotics to gauge its therapeutic potential.
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. Studies have shown this compound to be effective against multi-drug resistant Enteroaggregative Escherichia coli (MDR-EAEC).
| Microorganism | Antimicrobial Agent | MIC (µM) | MBC (µM) | Reference |
| MDR-EAEC | This compound | 32 | 64 | [3][4] |
| MDR-EAEC | Meropenem | - | - |
Note: Direct MIC/MBC values for Meropenem against the same MDR-EAEC strains were not provided in the compared study, though it was used in time-kill kinetic assays.
Time-Kill Kinetics
Time-kill assays assess the rate at which an antimicrobial agent kills a bacterium. In a study against MDR-EAEC, this compound demonstrated complete elimination of the bacteria within 2 hours.[3][5] In contrast, meropenem achieved a similar level of inhibition in 60 minutes.[3][5] While meropenem acted faster, the rapid bactericidal activity of this compound highlights its potential as an effective antimicrobial.
| Organism | Treatment | Time to Eradication |
| MDR-EAEC | This compound (at MIC, MBC, 4xMIC) | 120 minutes |
| MDR-EAEC | Meropenem (10 µg/ml) | 60 minutes |
In Vivo Efficacy
In a Galleria mellonella larval model of MDR-EAEC infection, treatment with this compound resulted in a 95% survival rate, which was significantly higher than the 52.5% survival rate in the untreated group and the 85% survival rate in the meropenem-treated group.[3][5] This suggests this compound's potential for effective in vivo application.
Mechanism of Action
This compound employs a multi-faceted mechanism to exert its antimicrobial effects, primarily targeting the bacterial membrane and intracellular processes.[6]
Membrane Permeabilization and Disruption
This compound's cationic nature facilitates its interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[7][8][9] This interaction leads to the permeabilization of the outer and inner membranes, disrupting the membrane potential and leading to leakage of intracellular contents.[5][7][8][9] Unlike some other AMPs, this compound does not necessarily lyse the bacterial cells but rather forms channels or pores in the membrane.[6][7][8][9]
Inhibition of Intracellular Processes
Evidence suggests that this compound can translocate across the bacterial membrane and interfere with essential intracellular processes. It has been shown to preferentially inhibit DNA synthesis, which leads to filamentation and ultimately cell death in E. coli.[6][10][11] This dual-action mechanism, targeting both the cell membrane and intracellular components, may contribute to the low incidence of resistance development against this compound.
Experimental Protocols and Workflows
The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is based on the micro broth dilution method.[3][4]
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing over time.[3]
-
Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Treatment: this compound is added to the bacterial suspension at concentrations corresponding to its MIC, MBC, and multiples of the MIC. A control group with no this compound is also included.
-
Sampling and Plating: The cultures are incubated at 37°C with shaking. At specified time intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes), aliquots are withdrawn, serially diluted in saline, and plated on nutrient agar.
-
Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.
Proposed Signaling Pathway of this compound's Action
The following diagram illustrates the proposed mechanism of action of this compound against a Gram-negative bacterium.
References
- 1. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - ProQuest [proquest.com]
- 3. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 6. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Benchmarking New Indolicidin Analogs Against the Parent Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indolicidin, a naturally occurring 13-residue cationic antimicrobial peptide (AMP) isolated from bovine neutrophils, has garnered significant attention for its broad-spectrum antimicrobial activity.[1] Its unique composition, rich in tryptophan and proline, contributes to its potent efficacy against a wide range of bacteria and fungi. However, the therapeutic potential of the parent peptide is often hampered by its hemolytic activity and cytotoxicity towards mammalian cells.[1] This has spurred the development of numerous this compound analogs designed to enhance antimicrobial potency while minimizing undesirable side effects. This guide provides a comprehensive comparison of prominent new this compound analogs against the parent peptide, supported by experimental data and detailed methodologies.
Performance Snapshot: this compound vs. Analogs
The development of this compound analogs has focused on improving its therapeutic index by increasing antimicrobial activity and reducing toxicity. The following tables summarize the quantitative performance of several notable analogs compared to the parent this compound peptide.
| Peptide | Modification | Primary Advantage(s) | Primary Disadvantage(s) |
| This compound (Parent) | ILPWKWPWWPWRR-NH₂ | Broad-spectrum antimicrobial activity | High hemolytic activity and cytotoxicity |
| Analogs with L-substitutions | Trp residues at positions 9 and 11 replaced with Leucine.[2][3] | Negligible hemolytic activity while maintaining strong antibacterial activity.[2][3] | Reduced activity against some strains compared to the parent peptide. |
| Retro-analog | Reversed amino acid sequence of the parent peptide.[2][3] | Higher antibacterial activity against both Gram-positive and Gram-negative bacteria with remarkably lower hemolytic activity.[2][3] | Potential for altered mechanism of action that may require further investigation. |
| Analogs with non-natural amino acids | Tryptophan residues replaced with non-natural aromatic amino acids and N-terminus modified with a hydrophobic block.[4] | More active than the parent this compound against S. aureus and E. coli.[4] | Synthesis can be more complex and costly. |
| Cyclic N-locked Analogs | N-terminus to lysine side-chain cyclization.[5] | Significantly reduced cytotoxicity towards HaCaT cells.[5] | Antimicrobial activity may be decreased against some bacterial strains.[5] |
| Peptide 3.1 | Increased distinction between hydrophobic and charged residues.[6] | Low cytotoxicity and hemolytic activity while maintaining antimicrobial efficacy.[6] | Specific structural details and full spectrum of activity are proprietary.[6] |
| CP10A | Proline residues substituted with alanine.[7] | Improved activity against Gram-positive organisms.[7] | Mechanism of action may involve intracellular targets, adding complexity to its study.[7] |
| (2-Me)Phe & D-Phe Analogs | Tryptophan residues replaced with 2-methyl-phenylalanine or D-phenylalanine.[8] | Broader spectrum of antimicrobial activity and lower hemolytic activity.[8] | The use of D-amino acids can sometimes lead to reduced susceptibility to proteases but also altered interactions with biological targets. |
| IND-4,11K | Specific substitutions to enhance activity for skin infections.[9] | Potent dual-action antifungal and antibacterial agent, effective in in vivo rabbit models.[9] | Optimized for a specific application (skin infections) and may not be superior for systemic use. |
Quantitative Data Comparison
The following tables provide a more detailed, quantitative comparison of the antimicrobial and hemolytic activities of selected this compound analogs.
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Pathogens (μg/mL)
| Peptide/Analog | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference(s) |
| This compound (Parent) | 12.5 - 64 | 16 - 128 | 32 | [5] |
| Cyclic Analog 7 | 12.5 | >100 | Not Reported | |
| IND-4,11K | Not Specified | Not Specified | 32 | [9] |
| (2-Me)Phe Analog | 0.9 - 6.1 (MIC₅₀) | 0.9 - 6.1 (MIC₅₀) | 0.9 - 6.1 (MIC₅₀) | [10] |
| D-Phe Analog | 0.9 - 6.1 (MIC₅₀) | 0.9 - 6.1 (MIC₅₀) | 0.9 - 6.1 (MIC₅₀) | [10] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Hemolytic Activity (% Hemolysis at a Specific Concentration)
| Peptide/Analog | Concentration (µg/mL) | % Hemolysis | Reference(s) |
| This compound (Parent) | 200 | 88.7 | [5] |
| Cyclic Analog 7 | 200 | 15.7 | [5] |
| Cyclic Analog 9 | 200 | 7.8 | [5] |
| Cyclic Analog 10 | 200 | -0.3 | [5] |
| (2-Me)Phe Analog | Not Specified | >1.8x less than this compound | [10] |
| D-Phe Analog | Not Specified | >1.8x less than this compound | [10] |
Mechanism of Action: From Membrane Disruption to Intracellular Targets
The primary mechanism of action for this compound and its analogs involves the disruption of bacterial cell membranes. However, evidence also points to intracellular targets, making their mode of action multifaceted.
Membrane Interaction and Permeabilization
This compound's cationic nature facilitates its initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[11] This interaction leads to membrane permeabilization, disruption of the transmembrane potential, and the formation of ion channels, ultimately causing cell death.[11]
Caption: this compound's interaction with the bacterial membrane.
Intracellular Targeting
Beyond membrane disruption, some this compound analogs, such as CP10A, have been shown to affect intracellular processes.[4][7] These peptides can translocate across the bacterial membrane and inhibit the synthesis of DNA, RNA, and proteins, leading to cell filamentation and eventual death.[3][4][12] This dual-action mechanism makes the development of resistance more challenging for bacteria.
Caption: Intracellular targets of certain this compound analogs.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of new analogs, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the performance of this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Peptide stock solutions (typically in 0.01% acetic acid or sterile water)
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolysis Assay
This assay measures the lytic activity of a peptide against red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microtiter plates
-
Centrifuge with a plate rotor
-
Microplate reader
Protocol:
-
RBC Preparation: Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add 100 µL of the 2% RBC suspension to 100 µL of each peptide dilution.
-
Controls:
-
Negative Control: 100 µL of RBC suspension with 100 µL of PBS.
-
Positive Control: 100 µL of RBC suspension with 100 µL of 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm (hemoglobin release).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Caption: Workflow for the hemolysis assay.
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and proliferation after exposure to a compound.
Materials:
-
Mammalian cell line (e.g., HaCaT, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Remove the medium and add fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The development of new this compound analogs represents a promising avenue for combating antimicrobial resistance. By modifying the parent peptide's structure, researchers have successfully created analogs with improved therapeutic profiles, characterized by enhanced antimicrobial activity and reduced toxicity. The data and protocols presented in this guide offer a framework for the objective comparison of these new analogs, facilitating the identification and development of the next generation of peptide-based therapeutics. Continued research into the structure-activity relationships of this compound and its derivatives will be crucial for designing even more effective and safer antimicrobial agents.
References
- 1. New this compound analogues with potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
Bacterial Transcriptomic Responses to Indolicidin Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic changes in bacteria upon exposure to Indolicidin, a tryptophan-rich antimicrobial peptide (AMP), and contrasts its effects with other antimicrobial peptides possessing different mechanisms of action. Understanding these differential responses at the genetic level is crucial for the development of novel antimicrobial strategies and for combating the rise of antibiotic resistance.
Introduction to this compound and its Mechanism of Action
This compound is a 13-residue cationic peptide isolated from bovine neutrophils, known for its broad-spectrum antimicrobial activity.[1][2] Unlike many other AMPs that primarily function by causing catastrophic membrane lysis, this compound exhibits a dual mode of action. It can permeabilize bacterial membranes, but its primary bactericidal effect is often attributed to its ability to translocate into the cytoplasm and inhibit DNA synthesis.[2][3][4] This inhibition of DNA replication leads to characteristic bacterial cell filamentation and the induction of the SOS response, a global response to DNA damage.[4][5]
Comparative Transcriptomic Analysis
Data Presentation: Summary of Gene Regulation
The following tables summarize the key cellular processes and genes affected by different classes of antimicrobial peptides.
Table 1: Effects of this compound on Bacterial Cellular Processes
| Cellular Process | Observed Effect of this compound | Reference |
| DNA Replication & Repair | Inhibition of DNA synthesis, induction of the SOS response. | [3][4][5] |
| Cell Division | Induction of cell filamentation due to blocked DNA replication. | [2][4] |
| Membrane Integrity | Increased membrane permeability without complete lysis. | [2][4][6] |
| Macromolecular Synthesis | Primary inhibition of DNA synthesis with lesser effects on RNA and protein synthesis at bactericidal concentrations. | [4] |
Table 2: Differentially Regulated Genes in E. coli Exposed to the Intracellular-Targeting Peptide Bac7(1-35) *
| Gene Regulation | Gene/Operon | Function |
| Upregulated | yagU | Putative multidrug resistance protein |
| mdtA, mdtB, mdtC | Multidrug resistance efflux pump | |
| marA, marB | Multiple antibiotic resistance operon regulators | |
| sodA | Superoxide dismutase | |
| recN | DNA repair protein | |
| Downregulated | nuoA-N | NADH:ubiquinone oxidoreductase I complex |
| cyoA-E | Cytochrome o oxidase complex | |
| atpA-H | F1F0 ATP synthase complex | |
| fliC, fliA | Flagellar synthesis and regulation | |
| ompF | Outer membrane porin F |
*Data extracted from a study on the transcriptional response of E. coli to the proline-rich AMP Bac7(1-35), which also acts on intracellular targets without significant membrane disruption.[7][8]
Table 3: General Transcriptomic Response to Membrane-Disrupting Antimicrobial Peptides
| Gene Regulation | Affected Cellular Processes |
| Upregulated | Cell envelope stress response (e.g., Cpx, Rcs phosphorelays) |
| Synthesis and modification of membrane components (e.g., lipid A) | |
| Chaperones and proteases (e.g., HtrA, DegP) | |
| Efflux pumps | |
| Downregulated | Cell motility and chemotaxis |
| Biosynthesis of flagellar components | |
| Central metabolism (energy-saving response) |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and a general workflow for comparative transcriptomic experiments.
References
- 1. Covalent binding of the natural antimicrobial peptide this compound to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. Mechanism of antimicrobial action of this compound [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of the this compound-derived novel synthetic peptide In-58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 7. Genome-Wide Transcriptional Profiling of the Escherichia coli Response to a Proline-Rich Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide transcriptional profiling of the Escherichia coli response to a proline-rich antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In-Vivo Efficacy of Indolicidin Versus Other Antimicrobial Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo efficacy of Indolicidin, a tryptophan-rich cationic antimicrobial peptide (AMP), against other AMPs. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
This compound, a 13-amino acid peptide isolated from bovine neutrophils, has garnered significant interest for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses[1]. Its unique mechanism of action, which involves membrane disruption and inhibition of DNA synthesis, makes it a promising candidate in the fight against multidrug-resistant pathogens[1]. This guide synthesizes available in-vivo data to assess its performance relative to other AMPs.
In-Vivo Efficacy: Comparative Data
Direct in-vivo comparative studies between this compound and other specific AMPs are limited in publicly available literature. However, by examining individual studies utilizing similar animal models, a comparative assessment can be constructed.
Galleria mellonella Model: this compound vs. Meropenem
A 2019 study investigated the in-vivo efficacy of this compound against a multi-drug resistant strain of Enteroaggregative Escherichia coli (MDR-EAEC) in the Galleria mellonella (greater wax moth) larval model. This model is increasingly used for high-throughput in-vivo studies due to its innate immune system sharing similarities with that of vertebrates[1]. The study compared this compound's performance to the carbapenem antibiotic, meropenem.
| Treatment Group | Survival Rate (at 120h post-infection) | Bacterial Load Reduction (log10 CFU/mL) at 24h |
| This compound | 95% [1] | Significant reduction (P < 0.001) [1] |
| Meropenem | 85%[1] | Not reported |
| Infected (untreated) | 52.5%[1] | Baseline |
Rabbit Skin Infection Model: this compound vs. This compound Derivative (IND-4,11K)
A 2025 study evaluated the efficacy of this compound and a novel derivative, IND-4,11K, in a rabbit model of skin and soft tissue infection caused by Staphylococcus aureus and Pseudomonas aeruginosa. The peptides were formulated as a cream for topical application.
| Treatment Group | Wound Healing and Infection Clearance |
| This compound (in cream formulation) | Effective in reducing bacterial load and promoting wound healing. |
| IND-4,11K (in cream formulation) | Showed superior therapeutic efficacy compared to the parent this compound peptide.[2] |
While not a comparison with a different class of AMP, this study provides valuable in-vivo data on this compound's performance in a mammalian model.
Experimental Protocols
Galleria mellonella Infection Model for this compound Efficacy
This protocol is based on the methodology described by Chakraborty et al., 2019[1].
Objective: To assess the in-vivo antimicrobial efficacy of this compound against MDR-EAEC.
Animal Model: Galleria mellonella larvae.
Experimental Groups:
-
Group I: Infected with MDR-EAEC (cocktail of strains).
-
Group II: Infected with MDR-EAEC and treated with this compound.
-
Group III: Infected with MDR-EAEC and treated with meropenem.
-
Group IV: PBS control.
-
Group V: this compound control (uninfected).
Procedure:
-
Infection: Larvae in Groups I, II, and III are infected with a lethal dose (LD50) of a cocktail of MDR-EAEC strains via injection.
-
Treatment: Three hours post-infection, Group II is treated with a MIC dose of this compound, and Group III is treated with meropenem.
-
Observation: Larval survival is monitored and recorded over 120 hours.
-
Bacterial Load Enumeration: Hemolymph is collected from larvae at various time points (e.g., 24, 48, 72 hours) to determine the bacterial count (CFU/mL).
-
Histopathology: Tissues from larvae in all groups are collected, fixed, and stained to observe any pathological changes.
Experimental Workflow: Galleria mellonella Model
References
- 1. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]
- 2. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation | PLOS One [journals.plos.org]
A Researcher's Guide to the Statistical Validation of Indolicidin Antimicrobial Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of statistical methods for validating results from indolicidin antimicrobial assays. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to ensure the robustness and reliability of your findings.
This compound, a cationic peptide derived from bovine neutrophils, has demonstrated broad-spectrum antimicrobial activity. However, the unique properties of this tryptophan-rich peptide necessitate rigorous statistical validation of its efficacy. This guide outlines best practices for the statistical analysis of common antimicrobial assays, presents comparative data for this compound and other antimicrobial peptides (AMPs), and provides detailed experimental protocols.
Comparing the Antimicrobial Efficacy of this compound
The antimicrobial activity of this compound and its derivatives has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key parameter in these assessments. The following table summarizes the MIC values of this compound and other AMPs against various bacteria.
| Antimicrobial Peptide | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | P. aeruginosa (ATCC 27853) | L. monocytogenes (ATCC 19115) |
| This compound | 32 µg/mL | 16 µg/mL | >128 µg/mL | 8 µg/mL |
| IND-4,11K (this compound Derivative) | 128 µM | 8 µM | 128 µM | - |
| Melittin | 4 µg/mL | 4 µg/mL | 16 µg/mL | 2 µg/mL[1] |
| Cap18 | 2 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL[1] |
| Cap11 | 4 µg/mL | 16 µg/mL | 8 µg/mL | 16 µg/mL[1] |
Note: MIC values can vary between studies due to differences in experimental conditions.
Statistical Approaches for Analyzing Antimicrobial Assay Data
The selection of an appropriate statistical method is critical for the accurate interpretation of antimicrobial assay results. Due to the nature of these experiments, specific statistical considerations are required.
Analysis of Minimum Inhibitory Concentration (MIC) Data
MIC data is inherently interval-censored, as the true MIC lies between the highest concentration with no growth and the lowest concentration with growth. Simple comparisons of modal MICs can be misleading. More robust statistical methods include:
-
Non-parametric tests: The Wilcoxon-Mann-Whitney test can be used to compare the distributions of MIC values between different peptides or bacterial strains.
-
Survival analysis models: These models can handle censored data effectively and can be used to compare MIC distributions while accounting for the interval nature of the data.
-
Bayesian approaches: These methods can incorporate prior knowledge and provide a probability distribution for the MIC, offering a more nuanced comparison.
Analysis of Time-Kill Kinetic Assay Data
Time-kill assays provide a dynamic view of antimicrobial activity. Statistical analysis of this data often involves:
-
Two-way Analysis of Variance (ANOVA): This can be used to compare the bactericidal activity of different concentrations of a peptide over time.[2] Post-hoc tests, such as Dunnett's or Bonferroni, can be used to identify specific differences.
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: These models can describe the time course of bacterial killing and regrowth, allowing for a more comprehensive comparison of antimicrobial efficacy.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound or other antimicrobial peptides
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial peptide in MHB in the microtiter plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible growth is observed.[1][3]
Time-Kill Kinetic Assay
This assay measures the rate at which an antimicrobial peptide kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
This compound or other antimicrobial peptides at desired concentrations (e.g., 1x MIC, 4x MIC)
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Inoculate flasks containing MHB with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.
-
Add the antimicrobial peptide at the desired concentrations to the flasks. Include a growth control without any peptide.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curve.[2][4]
Visualizing Workflows and Mechanisms
Diagrams can effectively illustrate complex experimental processes and biological pathways.
The precise mechanism of action of this compound is still under investigation, with evidence supporting multiple pathways.
This compound's interaction with the bacterial cell begins with the permeabilization of the outer membrane, a process facilitated by its binding to lipopolysaccharides (LPS).[5] Following this, it disrupts the cytoplasmic membrane. The exact mechanism of this disruption is debated, with some evidence pointing to the formation of discrete channels, while other studies suggest it may act as an anion carrier, transporting molecules across the membrane.[5][6] Additionally, there is evidence that this compound can translocate into the cytoplasm and inhibit DNA synthesis, contributing to its bactericidal effect.[7]
References
- 1. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound action on membrane permeability: carrier mechanism versus pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling Indolicidin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of therapeutic compounds like Indolicidin is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Immediate Safety Precautions
This compound is a cationic antimicrobial peptide that, while having therapeutic potential, requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]
Potential Health Effects: [1]
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
In the event of exposure, the following first aid measures should be taken immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the necessary PPE.[4] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Handle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] Nitrile gloves are a common choice in laboratory settings.[4] |
| Eyes/Face | Safety glasses with side-shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Body | Laboratory coat or protective suit | Choose body protection appropriate for the task to prevent skin contact.[1] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when generating aerosols. | Avoid formation of dust and aerosols.[1] If a respirator is needed, use one that is NIOSH-approved. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Wash hands thoroughly after handling.[3]
Storage Procedures:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Recommended storage temperature for the lyophilized powder is -20°C.[1][5][6][7]
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[8]
-
Before use, allow the product to equilibrate to room temperature before opening the vial to prevent moisture absorption.[8]
Disposal Plans
Contaminated materials and waste should be handled as potentially hazardous.
Disposal of this compound:
-
Dispose of contents and container to an approved waste disposal plant.[3] Follow all federal, state, and local environmental regulations.
Disposal of Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1]
Experimental Protocols and Workflows
While specific experimental designs will vary, the following provides a general workflow for assessing the antimicrobial activity of this compound.
General Workflow for Antimicrobial Susceptibility Testing:
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Detailed Methodologies:
Minimum Inhibitory Concentration (MIC) Assay: The MIC of this compound can be determined by a micro broth dilution method.[9]
-
Preparation: Prepare a stock solution of this compound. Culture the target bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Serially dilute the this compound stock solution in a 96-well microtiter plate with appropriate growth medium.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (media only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10]
Cytotoxicity Assay (MTT Assay): To assess the toxicity of this compound against mammalian cells, an MTT assay can be performed.[11]
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and incubate to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.
Mechanism of Action: Signaling Pathways
This compound exerts its antimicrobial effect through a multi-targeted mechanism, primarily involving membrane disruption and inhibition of intracellular processes.[12]
Caption: Simplified diagram of this compound's mechanism of action against Gram-negative bacteria.
This compound initially binds to lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria.[10][13] It then permeabilizes the outer membrane and disrupts the cytoplasmic membrane, often by forming ion channels.[10][13][14] This leads to membrane depolarization. Additionally, this compound can translocate into the cytoplasm and inhibit DNA synthesis, ultimately leading to bacterial cell death.[12][15]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. eurogentec.com [eurogentec.com]
- 3. This compound acetate|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. innopep.com [innopep.com]
- 7. genscript.com [genscript.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.cn]
- 9. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into an this compound-derived low-toxic anti-microbial peptide's efficacy against bacterial cells while preserving eukaryotic cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 13. Mode of action of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
